molecular formula C12H10N2S B3051244 10H-Phenothiazin-2-amine CAS No. 32338-15-1

10H-Phenothiazin-2-amine

Cat. No.: B3051244
CAS No.: 32338-15-1
M. Wt: 214.29 g/mol
InChI Key: BVXNSTQKLRXXEA-UHFFFAOYSA-N
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Description

Evolution of the Phenothiazine (B1677639) Scaffold in Chemical Research

The story of phenothiazine begins not with the parent compound itself, but with one of its most famous derivatives. In 1876, Heinrich Caro synthesized the vibrant dye Methylene (B1212753) Blue. mdpi.com It was not until 1883 that Heinrich August Bernthsen first synthesized the core phenothiazine molecule, S(C6H4)2NH, and later, in 1885, deduced the structure of Methylene Blue. wikipedia.orgiiarjournals.org Initially, the primary interest in phenothiazines was for their properties as dyes. iiarjournals.org

However, the 20th century saw a dramatic shift in the application of the phenothiazine scaffold. In the 1930s and 1940s, its insecticidal and anthelmintic properties were discovered and exploited. wikipedia.orgiiarjournals.org A pivotal moment came in the 1940s when researchers at the Rhône-Poulenc laboratories in Paris, including Paul Charpentier, synthesized promethazine, which, while inactive against infective organisms, displayed potent antihistamine effects. iiarjournals.org This discovery opened the floodgates to the exploration of phenothiazine derivatives in medicine, leading to the development of chlorpromazine (B137089) in the 1950s, a drug that revolutionized the treatment of psychiatric disorders. iiarjournals.orgnih.gov This marked the beginning of modern psychopharmacology and solidified phenothiazine as a prototypical "lead structure" in medicinal chemistry. wikipedia.org

Foundational Discoveries and Early Synthetic Endeavors

The foundational synthesis of phenothiazine by Bernthsen involved the reaction of diphenylamine (B1679370) with sulfur at high temperatures. wikipedia.orgresearchgate.net This method, while historically significant, has been largely supplanted by more efficient and regioselective modern techniques. wikipedia.orgclockss.org

Later synthetic strategies focused on the cyclization of 2-substituted diphenyl sulfides, which offered better control over the final product. wikipedia.orgiiarjournals.org Other key methods that have been developed include:

Ullmann-type cyclisation: This involves the copper-catalyzed dehydrohalogenation of substituted 2-amino-2'-halodiphenyl sulfides. clockss.org

Smiles rearrangement: This pathway proceeds through the rearrangement of 2-amino-2-nitrodiphenyl sulfides followed by ring closure. clockss.org

Transition-metal-catalyzed cross-coupling reactions: Modern synthetic organic chemistry has introduced powerful methods, such as palladium- and copper-catalyzed reactions, for the construction of the phenothiazine ring system, often with high yields and selectivity. researchgate.net For instance, Ma Dawei's research group utilized a copper-catalyzed reaction of 2-bromothiophenol (B30966) with 2-iodoaniline (B362364) to form phenothiazine. researchgate.net

These evolving synthetic methodologies have been crucial in enabling the systematic exploration of phenothiazine derivatives, including the specific focus of this article, 10H-Phenothiazin-2-amine.

Broader Significance of Phenothiazine Derivatives in Advanced Chemistry and Materials Science

Beyond its profound impact on medicine, the phenothiazine scaffold has emerged as a highly versatile building block in advanced chemistry and materials science. chinesechemsoc.org Its unique electronic and photophysical properties make it an attractive component for a range of applications. bohrium.comtuni.fi

The electron-rich nature of the sulfur and nitrogen heteroatoms makes phenothiazine a strong electron donor. bohrium.comresearchgate.net This property is fundamental to its use in:

Organic Electronics: Phenothiazine derivatives are integral to the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). tuni.firsc.org Their non-planar, butterfly-like conformation helps to suppress molecular aggregation, which is beneficial for device performance. bohrium.comresearchgate.net

Dye-Sensitized Solar Cells (DSSCs): The strong electron-donating character of the phenothiazine core makes it an excellent component for sensitizer (B1316253) dyes in DSSCs, where it plays a crucial role in light harvesting and electron injection. researchgate.netmdpi.comrsc.org

Polymer Chemistry: The phenothiazine ring can be incorporated into conjugated polymers, lowering their ionization potential and impeding π-stacking, which is advantageous for creating hole-transport materials. acs.orgresearchgate.net

The ability to easily functionalize the phenothiazine core at the N-10, C-3, and C-7 positions allows for the fine-tuning of its electronic and optical properties, making it a highly adaptable platform for creating novel materials. researchgate.net

The Chemical Compound: this compound

Within the vast family of phenothiazine derivatives, this compound stands out as a key intermediate and a molecule of significant interest in its own right. Its chemical structure features the core phenothiazine ring system with an amine group at the 2-position, a strategic location for further chemical modification.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀N₂S
Molar Mass 214.29 g/mol
Melting Point 187-189 °C
Appearance Solid
Oxidation Potential 0.38 V (vs Ag/AgCl)

Data sourced from references researchgate.netnih.gov

The oxidation potential of this compound is notably lower than that of the parent phenothiazine molecule, indicating its enhanced electron-donating capability. researchgate.net

Synthesis of this compound

A documented method for the synthesis of this compound (APH) involves the reduction of 2-nitrophenothiazine. nih.gov This process can be achieved using stannous chloride in glacial acetic acid. nih.gov The precursor, 2-nitrophenothiazine, can itself be synthesized through the cyclization of 2-bromo-2'-formamido-4'-nitrodiphenyl sulfide (B99878). nih.gov

Spectroscopic and Electrochemical Properties

The photophysical and electrochemical characteristics of this compound have been investigated, revealing properties similar to the parent phenothiazine but with the added functionality of the amino group. researchgate.net

Absorption and Emission: In acetonitrile (B52724), this compound exhibits three main absorption peaks at 224 nm, 256 nm, and 322 nm. nih.gov It shows a broad fluorescence emission with a maximum at 450 nm. nih.gov

Electrochemical Behavior: Cyclic voltammetry studies in acetonitrile show that this compound undergoes three well-defined oxidation waves, indicating the formation of stable radical cations and dications. researchgate.net

The presence of the amino group at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of new derivatives with tailored properties for various applications. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-phenothiazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNSTQKLRXXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574070
Record name 10H-Phenothiazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32338-15-1
Record name 10H-Phenothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 10h Phenothiazin 2 Amine and Its Derivatives

Established Phenothiazine (B1677639) Ring Formation Strategies

The foundational step in synthesizing 2-aminophenothiazine derivatives is the construction of the tricyclic phenothiazine scaffold. Several classical and modern methods have been established for this purpose.

Condensation of Diphenylamine (B1679370) with Sulfur and Related Catalyzed Routes

The archetypal synthesis of phenothiazine, first reported by Bernthsen in 1883, involves the reaction of diphenylamine with elemental sulfur at high temperatures. wikipedia.orgresearchgate.net This reaction, often referred to as thionation, proceeds via a free-radical mechanism. To improve reaction conditions and yields, catalysts are frequently employed. Iodine is a classic catalyst for this reaction, allowing the process to occur at lower temperatures (around 180-260°C) and reducing the formation of tarry byproducts. slideshare.netchemicalforums.comnahrainuniv.edu.iqgoogle.com The use of an excess of diphenylamine has also been shown to improve the yield of phenothiazine. google.com Other catalysts, such as anhydrous aluminum chloride, have also been utilized in this condensation. scribd.comgoogle.com

Table 1: Catalysts and Conditions for Diphenylamine Thionation

Catalyst Temperature (°C) Key Features References
None >250 Original Bernthsen method, high temperature, byproduct formation. wikipedia.orgresearchgate.net
Iodine 180-260 Classic, improved yield, lower temperature. slideshare.netchemicalforums.comnahrainuniv.edu.iq

Cyclization of 2-Substituted Diphenyl Sulfides

A more versatile and widely used approach to phenothiazine synthesis involves the cyclization of appropriately substituted 2-aminodiphenyl sulfides. wikipedia.orgresearchgate.netresearchgate.net This method offers greater control over the substitution pattern on the resulting phenothiazine ring. The reaction can proceed through different mechanisms, including the Ullmann cyclization and the Smiles rearrangement, depending on the nature of the substituents and the reaction conditions. researchgate.netnih.gov

The Smiles rearrangement is frequently observed when an o-aminodiphenyl sulfide (B99878) bearing an electron-withdrawing group (like a nitro or halo group) in the ortho position of the second aryl ring is heated under basic conditions. researchgate.net This rearrangement involves the migration of an aryl group from the sulfur atom to the nitrogen atom, followed by cyclization to form the phenothiazine ring. researchgate.net

Reactions Involving 2-Aminobenzenethiols and Cyclohexanones

A more recent and innovative method for phenothiazine synthesis involves the condensation of 2-aminobenzenethiols with cyclohexanones. rsc.orgresearchgate.netresearchgate.netrsc.orgganeshremedies.com This transition-metal-free approach utilizes molecular oxygen as a green oxidant and proceeds through a cascade of reactions including condensation, tautomerization, cyclization, and dehydrogenation in a single pot. researchgate.netrsc.org The reaction is typically carried out at elevated temperatures in a suitable solvent. researchgate.netrsc.org This methodology provides a convenient route to various substituted phenothiazines. rsc.orgresearchgate.netresearchgate.netrsc.org

Direct Amination Approaches for 10H-Phenothiazin-2-amine Synthesis

Once the phenothiazine core is established, the introduction of the 2-amino group is the next critical step. This can be achieved through direct amination techniques or by a two-step process involving electrophilic substitution followed by reduction.

Buchwald-Hartwig Amination Techniques

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds. nih.gov This methodology has been successfully applied to the synthesis of N-aryl phenothiazines and can be adapted for the synthesis of 2-aminophenothiazine derivatives. researchgate.netrsc.orgacs.orgacs.org The reaction typically involves the coupling of a halo-phenothiazine (e.g., 2-bromophenothiazine) with an amine in the presence of a palladium catalyst and a suitable ligand. acs.orgoup.comnih.govnih.gov A variety of palladium precatalysts and phosphine (B1218219) ligands have been screened to optimize the reaction conditions for different substrates. acs.orgoup.comnih.gov Microwave-assisted Buchwald-Hartwig reactions have also been developed to significantly reduce reaction times. acs.org

Table 2: Key Components in Buchwald-Hartwig Amination for Phenothiazine Synthesis

Component Examples Role in Reaction References
Palladium Precatalyst RuPhos Pd G1, [Pd(allyl)Cl]₂ Source of active palladium catalyst. acs.orgoup.com
Ligand RuPhos, XPhos, DavePhos Stabilizes the palladium center and facilitates the catalytic cycle. acs.orgoup.com

Electrophilic Substitution Followed by Reduction Pathways

A traditional and reliable method for introducing an amino group onto the phenothiazine ring involves a two-step sequence: electrophilic nitration followed by reduction of the resulting nitro group. researchgate.net

Nitration: Phenothiazine can be nitrated using various nitrating agents. Fuming nitric acid at low temperatures has been used to produce dinitrophenothiazine sulfoxides. datapdf.com Milder conditions can lead to mononitration. researchgate.netdatapdf.com The position of nitration can be influenced by the reaction conditions and the presence of substituents on the phenothiazine ring.

Reduction: The nitro group, once introduced at the 2-position, can be readily reduced to the corresponding amine. researchgate.net Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of an acid or catalytic hydrogenation. lehigh.edu This reduction step is generally high-yielding and provides a straightforward route to this compound. For instance, 1-nitrophenothiazine can be reduced to 1-aminophenothiazine. researchgate.net

This classical approach remains a valuable strategy for the synthesis of 2-aminophenothiazine and its derivatives, particularly when direct amination methods are not feasible or lead to undesired side products.

Ullmann-Type Amination Reactions

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a classical and robust method for the formation of carbon-nitrogen bonds, pivotal in the synthesis of phenothiazine derivatives. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. nih.govresearchgate.net While traditional Ullmann reactions required harsh conditions, modern iterations have seen the development of more efficient catalytic systems. organic-chemistry.org

In the context of synthesizing phenothiazine backbones, an Ullmann-type reaction can be envisioned for the intramolecular cyclization of a suitably substituted diphenylamine precursor. For the specific synthesis of this compound, a plausible route would involve the initial synthesis of a 2-amino-substituted diphenyl sulfide, followed by a copper-catalyzed intramolecular C-N bond formation.

A general representation of an Ullmann-type cyclization for phenothiazine synthesis is depicted below:

Ullmann-type cyclization for phenothiazine synthesisA conceptual schematic of an Ullmann-type reaction for the formation of a phenothiazine ring system. Specific conditions would need to be optimized for the synthesis of this compound.

Key parameters influencing the success of Ullmann-type reactions include the nature of the copper catalyst (e.g., CuI, Cu2O), the choice of ligand, the base, and the solvent. nih.gov Ligands such as L-proline have been shown to facilitate these transformations under milder conditions. nih.gov

Strategic Chemical Modifications and Derivatization

The inherent reactivity of the this compound scaffold, with its nucleophilic nitrogen at the 10-position and the pendant amino group at the 2-position, allows for a wide range of strategic chemical modifications and derivatizations. These modifications are crucial for tuning the electronic, photophysical, and biological properties of the resulting molecules.

Post-Synthetic Modifications at the 10-Position (e.g., Phosphorylation, Sulfonation)

Phosphorylation: The nitrogen atom at the 10-position of the phenothiazine ring can be functionalized through phosphorylation. For instance, 10H-phenothiazine can be N-phosphorylated using reagents like diethyl chlorophosphate. Studies have shown that the reaction conditions, including the base and solvent, significantly impact the yield of the phosphorylated product. rsc.org In one study, the reaction of 10H-phenothiazine with diethyl chlorophosphate in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 110 °C yielded O,O-diethyl (10H-phenothiazin-10-yl)phosphonate. rsc.org However, the stability of such N-phosphorylated phenothiazines can be a challenge, with potential for decomposition. rsc.orgmdpi.com More complex phosphorylating agents, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, have also been successfully employed to yield N-phosphorylated phenothiazines. mdpi.com

Sulfonation: Sulfonation at the 10-position of the phenothiazine ring can be achieved, although direct sulfonation can be challenging due to the propensity for oxidation at the sulfur atom. nih.gov One approach involves the reaction with 1,3-propane sultone to introduce a propylsulfonate group at the N-10 position, which has been shown to be a high-yielding, single-step process. This method is particularly valuable for creating water-soluble phenothiazine derivatives. The purity of the resulting sulfonated product is critical, especially for applications in chemiluminescent assays where residual phenothiazine can act as an inhibitor.

ModificationReagent ExampleKey Findings
Phosphorylation Diethyl chlorophosphateReaction conditions are crucial for yield; product stability can be a concern. rsc.org
Phosphorylation 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxideYields stable N-phosphorylated phenothiazine derivatives. mdpi.com
Sulfonation 1,3-propane sultoneHigh-yielding, one-step reaction to produce water-soluble derivatives.

Selective Alkylation and Acylation of Pendant Amino Groups

The pendant amino group at the 2-position of 10H-phenothiazine offers a prime site for selective functionalization through alkylation and acylation reactions.

Selective Alkylation: The selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. masterorganicchemistry.com However, methods have been developed to control this selectivity. For instance, the use of specific catalytic systems or carefully controlled reaction conditions can favor the formation of the desired mono-alkylated product. While specific examples for the selective alkylation of the 2-amino group on the phenothiazine core are not extensively detailed in the provided search results, general principles of amine alkylation would apply. masterorganicchemistry.com N-alkylation of the phenothiazine nitrogen at the 10-position is a common strategy to introduce various side chains, and this is often achieved using alkyl halides in the presence of a base. researchgate.net Similar strategies could be adapted for the 2-amino group, likely requiring protection of the more nucleophilic 10-position nitrogen to achieve selectivity.

Selective Acylation: The acylation of the amino group is a fundamental transformation in organic synthesis. orientjchem.org This can be achieved using acylating agents such as acyl chlorides or anhydrides. For the 2-amino group of 10H-phenothiazine, selective acylation would likely proceed readily. To ensure selectivity, particularly if the 10-position nitrogen is unprotected, milder acylation conditions or the use of protecting groups might be necessary. The synthesis of N-acyl phenothiazine derivatives is a well-established field, often serving as a precursor for more complex structures. acs.org

Formation of Functionalized Azo Dye, Schiff Base, and Chalcone (B49325) Derivatives

The 2-amino group of this compound is a versatile handle for the synthesis of a variety of functional derivatives, including azo dyes, Schiff bases, and chalcones.

Azo Dyes: Azo dyes are synthesized through a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. researchgate.net this compound can serve as the primary amine component. The diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This salt is then reacted with a suitable coupling partner, such as a phenol (B47542) or an aniline (B41778) derivative, to yield the corresponding azo dye. researchgate.net The extended conjugation provided by the phenothiazine and the azo linkage often results in intensely colored compounds.

Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction of a primary amine with an aldehyde or a ketone. acs.org this compound can be readily condensed with various aromatic or heterocyclic aldehydes to furnish phenothiazine-containing Schiff bases. masterorganicchemistry.comrsc.org These reactions are often carried out by refluxing the reactants in a suitable solvent, sometimes with catalytic amounts of acid. The resulting Schiff bases are important intermediates and have been investigated for their diverse biological activities. masterorganicchemistry.com

Chalcone Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde in the presence of a base. nuph.edu.uaresearchgate.net To incorporate a phenothiazine moiety into a chalcone structure, a 2-acetylphenothiazine derivative can be used as the ketone component. This intermediate is then condensed with various substituted benzaldehydes to yield a series of phenothiazine-based chalcones. researchgate.netnih.gov These chalcones are valuable precursors for the synthesis of other heterocyclic systems. nih.gov

DerivativeSynthetic MethodKey Reactants
Azo Dye Diazotization & CouplingThis compound, NaNO2/HCl, Coupling component (e.g., phenol)
Schiff Base CondensationThis compound, Aldehyde/Ketone
Chalcone Claisen-Schmidt Condensation2-Acetylphenothiazine, Aromatic aldehyde, Base (e.g., NaOH, KOH)

Heterocyclic Annulation Reactions of Substituted Phenothiazines

Substituted phenothiazines, particularly those derived from this compound, serve as excellent starting materials for heterocyclic annulation reactions, leading to the construction of more complex, fused heterocyclic systems. A prominent example is the synthesis of pyrimidine (B1678525) derivatives from phenothiazine-based chalcones.

The chalcones, prepared as described in section 2.3.3, can undergo cyclocondensation reactions with reagents like urea, thiourea, or guanidine (B92328) to form pyrimidine, pyrimidine-2-thione, or 2-aminopyrimidine (B69317) rings, respectively. nih.govmdpi.com This reaction is typically carried out by refluxing the chalcone and the appropriate reagent in an alcoholic solvent, often with the addition of a base such as sodium hydroxide. nih.gov This strategy allows for the fusion of a pyrimidine ring onto the phenothiazine scaffold, creating novel heterocyclic systems with potential applications in medicinal chemistry. nih.govmdpi.com

Green Chemistry Principles in Phenothiazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenothiazine derivatives to develop more environmentally benign and efficient methodologies. Key green approaches include the use of ultrasound and microwave irradiation.

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net In the context of phenothiazine chemistry, ultrasound has been successfully employed for various transformations, including the N-alkylation of the phenothiazine ring, the synthesis of ferrocene-appended azo-phenothiazines, and the preparation of phenothiazine-based Schiff bases and their metal complexes. organic-chemistry.orgmdpi.comresearchgate.net The use of ultrasound can enhance reaction rates by promoting mass transfer and the formation of reactive intermediates. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry tool that can significantly accelerate chemical reactions. researchgate.net It has been applied to the synthesis of N-alkylated phenothiazine derivatives, offering a rapid and efficient alternative to traditional heating methods. researchgate.net Microwave-assisted synthesis often leads to cleaner reactions with reduced by-product formation.

The adoption of these green synthetic methods not only improves the efficiency and sustainability of phenothiazine synthesis but also aligns with the growing demand for environmentally responsible chemical manufacturing.

Green MethodApplication in Phenothiazine SynthesisAdvantages
Ultrasound Irradiation N-alkylation, Azo dye synthesis, Schiff base formationShorter reaction times, higher yields, milder conditions. mdpi.comresearchgate.net
Microwave Irradiation N-alkylationRapid and efficient heating, cleaner reactions. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating. This technology has been successfully applied to the synthesis of various phenothiazine derivatives. The key advantage of microwave irradiation lies in its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics.

Several studies have demonstrated the utility of microwave irradiation in the synthesis of phenothiazine-based compounds. For instance, a two-step environmentally benign method has been reported for the synthesis of substituted phenothiazine derivatives. rsc.orgorientjchem.org In this protocol, a biphenyl (B1667301) amino derivative is first obtained by reacting a p-substituted phenol with an o-substituted aniline in the presence of a ZnCl₂ catalyst under microwave irradiation. rsc.org The subsequent thionation of the biphenyl amine intermediate is also carried out under microwave conditions in the presence of an iodine catalyst to yield the phenothiazine core. rsc.orgorientjchem.org This method avoids the use of hazardous chemicals often required in traditional multi-step syntheses like the Smiles rearrangement. rsc.org

Another application of microwave-assisted synthesis involves the N-alkylation of the phenothiazine ring, a common step in the preparation of pharmaceutically relevant derivatives. Microwave irradiation has been shown to be an effective alternative to strong bases like sodium amide (NaNH₂) for these reactions, offering a safer and more accessible method. acgpubs.org For example, the synthesis of 1-(3-(2-methylsulfanyl-10H-phenothiazin-10-yl)-prop-1-yl)pyrimidine-2,4-(1H,3H)-dione was achieved through a multi-step process where N-alkylation was performed under microwave irradiation. acgpubs.org

The condensation reactions to form derivatives from a phenothiazine core also benefit from microwave assistance. The synthesis of N-Substituted benzylidene-4-(10H-phenothiazin-8-yl) thio/oxazol-2-amine derivatives was achieved by reacting 4-(10H-phenothiazin-8-yl) oxa/thiazol-2-amine with various aromatic aldehydes under microwave irradiation at 280W, resulting in short reaction times of 1-2 minutes. nih.gov Similarly, heterocyclic chalcones have been prepared by the condensation of 3-formyl-10-methylphenothiazine with substituted acetophenones under microwave irradiation, with good yields obtained in both dry media and solvent-based procedures. mdpi.com

The following table summarizes representative examples of microwave-assisted synthesis of phenothiazine derivatives, highlighting the reaction conditions and outcomes.

Starting MaterialsProductCatalyst/ReagentsSolventMicrowave ConditionsReaction TimeYield (%)Reference
p-substituted phenol, o-substituted anilineBiphenyl amino derivativeZnCl₂Absolute ethanol (B145695)Intermittent, 30s intervals5-6 min- rsc.org
Biphenyl derivative, SulphurSubstituted PhenothiazineIodine-Intermittent, 30s intervals8-10 min- rsc.orgorientjchem.org
2-methylthio-10H-phenothiazine, 3-chloropropanol10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazineNa₂CO₃DMF800 W1 h25 acgpubs.org
4-(10H-phenothiazin-8-yl) oxazol-2-amine, Benzaldehyde(E)-N-benzylidene-4-(10H-phenothiazin-8-yl)oxazol-2-amine--280 W1-2 min- nih.gov
10-methyl-3-formylphenothiazine, 4-methoxyacetophenone(E)-1-(10-methyl-10H phenothiazin-3-yl)-3-(4-methoxyphenyl)-propenoneNaOHEthanol--- mdpi.com
Aryl bromide, Secondary amine (phenothiazine)D–A–D TADF compoundsPd₂(dba)₃, XPhos, t-BuONaToluene130-150 °C10-30 min56-89 researchgate.net

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and improve chemical reactions. This technique often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. The application of ultrasonic irradiation for the synthesis of phenothiazine derivatives has been explored in several contexts, demonstrating its potential as a green and efficient synthetic tool. researchgate.net

One notable application is in the synthesis of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives. researchgate.net These compounds were synthesized through the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with various heterocyclic acetohydrazides. When these reactions were carried out under ultrasonic irradiation, a general improvement in both reaction rates and yields was observed compared to classical reflux conditions. researchgate.netresearchgate.net

Ultrasound has also been employed in the Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives containing phenothiazine units. This protocol proved to be highly efficient, affording excellent yields of the target compounds in just 30 minutes of sonication. beilstein-journals.org The method showed good tolerance to a variety of functional groups on the aromatic and heteroaromatic units. beilstein-journals.org This highlights the versatility of ultrasound in facilitating multi-component reactions involving the phenothiazine scaffold.

Furthermore, ultrasound irradiation has been used for the synthesis of phenothiazine-based chalcone derivatives. google.com The Claisen-Schmidt condensation between 10-methyl-10H-phenothiazine-3-carbaldehyde and various substituted acetophenones was successfully carried out under sonication, providing the corresponding chalcones. google.com

The table below provides a summary of ultrasound-assisted synthetic methods for phenothiazine derivatives, detailing the reaction conditions and reported outcomes.

Starting MaterialsProductReaction ConditionsReaction TimeYield (%)Reference
10-alkyl-10H-phenothiazine-3-carbaldehyde, Heterocyclic acetohydrazidesN′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazideUltrasonic irradiation (16 kHz, 104 W) in ethanol15-30 min85-94 researchgate.netresearchgate.net
Aldimine (from phenothiazine), Trimethylsilyl cyanide (TMSCN)2-(arylamino)-2-(hetero)arylacetonitrile derivativesUltrasound irradiation (37 kHz, 95 W) in PEG–H₂O at 25 °C30 min90-97 beilstein-journals.org
10-methyl-10H-phenothiazine-3-carbaldehyde, Substituted acetophenone1-(10-methyl-10H-phenothiazin-3-yl)-3-arylprop-2-en-1-one (Chalcone)Ultrasonic irradiation in ethanol with KOH-- google.com
Dimedone, 10-alkyl-10H-phenothiazine-3-carbaldehyde9-(10-alkyl-10H-phenothiazin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7-tetrahydro-1H-xanthene-1,8(2H,5H,9H)-dioneUltrasonic irradiation with p-TSA in methanol (B129727)2 h80-92 connectjournals.com

Catalytic Green Synthesis Approaches (e.g., Fe-catalyzed, CuO nanoparticle-catalyzed, non-transition metal catalysis)

The development of green catalytic systems is a cornerstone of sustainable chemistry. For the synthesis of phenothiazines, this includes the use of earth-abundant and low-toxicity metal catalysts like iron and copper, as well as metal-free catalytic approaches.

Fe-catalyzed Synthesis: Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive catalyst for organic synthesis. mdpi.com Iron-catalyzed reactions often proceed through mechanisms involving single-electron transfer. rsc.org While direct Fe-catalyzed synthesis of this compound is not extensively documented, related iron-catalyzed C-N bond forming reactions provide a strong basis for its potential application. For instance, iron-catalyzed oxidative amination of phenols and tertiary arylamines has been reported, demonstrating the feasibility of forming the crucial C-N bond in the phenothiazine ring system under iron catalysis. dntb.gov.ua An iron-catalyzed tandem reaction for the synthesis of 2-aminobenzothiazoles from 2-aminobenzenethiol and isothiocyanates has also been developed, which proceeds under ligand-free conditions in water, highlighting the potential for green iron catalysis in the synthesis of related sulfur-nitrogen heterocycles. scispace.com

CuO Nanoparticle-Catalyzed Synthesis: Copper and its oxides are well-established catalysts for C-S and C-N cross-coupling reactions. The use of copper oxide nanoparticles (CuO NPs) as catalysts offers advantages such as high surface area, enhanced catalytic activity, and potential for recyclability. researchgate.netpolimi.it A simple and robust methodology for the synthesis of phenoselenazines, selenium analogs of phenothiazines, has been developed using CuO nanoparticles as a catalyst under microwave irradiation. scielo.brresearchgate.net This suggests that a similar approach could be effective for the synthesis of phenothiazines. An efficient heterogeneous catalyst, CuO@ARF (CuO embedded on acid-refined fly-ash), has been successfully applied for on-water C-S cross-coupling reactions to synthesize the phenothiazine structural scaffold, demonstrating the potential of supported CuO catalysts in green synthesis. researchgate.netdntb.gov.ua

Non-Transition Metal Catalysis: In an effort to further enhance the sustainability of synthetic processes, non-transition metal-catalyzed and metal-free approaches for phenothiazine synthesis have been developed. An efficient synthesis of N-substituted phenothiazines has been achieved from readily available amines, cyclohexanones, and elemental sulfur under transition-metal-free conditions. nih.govscispace.comacs.org The use of a KI/DMSO system in an oxygen atmosphere was found to significantly improve the reaction yields. nih.govacs.org Another metal-free method describes the synthesis of various substituted phenothiazines from cyclohexanones and 2-aminobenzenethiols using molecular oxygen as the hydrogen acceptor. rsc.orgresearchgate.net These methods provide a valuable alternative to traditional metal-catalyzed reactions, avoiding the costs and potential toxicity associated with heavy metals.

Catalyst SystemReactantsProduct TypeKey FeaturesReference
Fe-catalyzed
Fe(NO₃)₃·9H₂O2-aminobenzenethiol, isothiocyanate2-aminobenzothiazolesLigand-free, in water scispace.com
CuO Nanoparticle-catalyzed
CuO nanoparticlesbis-aniline-diselenide, 1,2-dihalobenzenesphenoselenazinesMicrowave irradiation scielo.brresearchgate.net
CuO@ARF-phenothiazine scaffoldOn-water C-S coupling researchgate.netdntb.gov.ua
Non-Transition Metal
KI/DMSOamines, cyclohexanones, elemental sulfurN-substituted phenothiazinesTransition-metal-free, O₂ atmosphere nih.govscispace.comacs.org
-cyclohexanones, 2-aminobenzenethiolssubstituted phenothiazinesTransition-metal-free, O₂ as hydrogen acceptor rsc.orgresearchgate.net

Utilization of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a strong drive to replace them with greener alternatives such as water, supercritical fluids, and deep eutectic solvents (DESs).

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, certain reactions can be performed "on water," where the reaction occurs at the interface of the organic reactants and the aqueous phase. The synthesis of 3-N'-arylaminophenothiazines has been successfully carried out using water as a solvent at low temperatures. nih.gov The use of water as a solvent in these reactions can simplify work-up procedures and reduce environmental pollution. researchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components. magtech.com.cn DESs are attractive green solvents due to their low volatility, non-flammability, biodegradability, and low cost. mdpi.comacs.org Choline chloride (ChCl)-based DESs, in particular, have been widely explored. polimi.it These solvents can also act as catalysts in some reactions. derpharmachemica.com While the direct application of DESs in the synthesis of this compound is not extensively reported, their successful use in the synthesis of various other heterocyclic compounds, including hydrazones and acridine-1,8-diones, suggests their potential for phenothiazine synthesis. mdpi.comacs.org For instance, the synthesis of metopimazine, a phenothiazine derivative, has been achieved in a betaine:urea DES under microwave irradiation with a quantitative yield. polimi.it

The move towards environmentally benign solvents and reaction conditions is a crucial aspect of modern synthetic chemistry. The exploration of water and DESs for the synthesis of phenothiazine derivatives represents a significant step towards more sustainable manufacturing processes for these important compounds.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the elucidation of the chemical structure and properties of phenothiazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR have been employed to characterize this compound and its derivatives. researchgate.net

In ¹H NMR spectroscopy of phenothiazine derivatives, the aromatic protons typically appear in the range of δ 6.8-7.5 ppm. The specific chemical shifts and coupling constants provide detailed information about the substitution pattern on the phenothiazine ring. For instance, in a study of 3,7-dimethyl-10H-phenothiazine, the aromatic protons were observed as multiplets between δ 6.70 and 6.78 ppm, while the methyl protons appeared as a singlet at δ 2.11 ppm. rsc.org The N-H proton of the phenothiazine ring often appears as a singlet at around δ 8.31 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For phenothiazine derivatives, the carbon signals are typically observed in the aromatic region (δ 114-145 ppm). rsc.org The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for detailed structural assignment. For example, in 3,7-dimethyl-10H-phenothiazine, the carbon atoms attached to the methyl groups resonate at δ 20.40 ppm, while the other aromatic carbons appear at various shifts depending on their position. rsc.org Two-dimensional NMR techniques, such as COSY and HETCOR, are also utilized for unambiguous assignment of proton and carbon signals. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Phenothiazine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3,7-dimethyl-10H-phenothiazineDMSO-d68.31 (s, 1H), 6.78–6.75 (m, 2H), 6.72–6.70 (m, 2H), 6.56 (d, J = 8.0 Hz, 2H), 2.11 (s, 6H)140.31, 130.76, 128.33, 126.90, 116.62, 114.60, 20.40 rsc.org
1-(10H-phenothiazin-10-yl)naphthalen-2-amineDMSO-d67.81–7.78 (m, 2H), 7.69 (d, J = 8.4 Hz, 1H), 7.36–7.32 (m, 1H), 7.26 (d, J = 8.9 Hz, 1H), 7.20–7.16 (m, 1H), 7.02–6.98 (m, 2H), 6.80–6.74 (m, 4H)Not specified rsc.org

Note: This table presents a selection of reported NMR data and is not exhaustive.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectra of phenothiazine derivatives exhibit characteristic absorption bands. clockss.org The N-H stretching vibration of the secondary amine in the phenothiazine ring is typically observed in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations appear around 3050-2832 cm⁻¹. scholarsresearchlibrary.com The C=C stretching vibrations of the aromatic rings are found in the 1500-1600 cm⁻¹ region. The C-N and C-S stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. For instance, a sharp and intense band between 1495-1500 cm⁻¹ is often observed. clockss.org The substitution pattern on the phenothiazine ring can also be inferred from the out-of-plane C-H bending vibrations in the 740-900 cm⁻¹ range. clockss.org

Table 2: Characteristic FT-IR Absorption Bands for Phenothiazine Derivatives

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretch3300-3400 clockss.org
Aromatic C-H Stretch3050-2832 scholarsresearchlibrary.comresearchgate.net
C=C Aromatic Stretch1500-1600 clockss.org
C-H Out-of-Plane Bend740-900 clockss.org

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound. bioanalysis-zone.com Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of polar and large molecules, including phenothiazine derivatives. miamioh.eduresearchgate.net

In the mass spectra of phenothiazine derivatives, the molecular ion peak [M]⁺ is typically observed. Fragmentation patterns can provide valuable structural information. For example, the loss of a sulfur atom is a common fragmentation pathway for some phenothiazine derivatives. researchgate.net In ESI-MS, protonated molecules [M+H]⁺ are frequently observed. rsc.org

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Phenothiazine Derivatives

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/zReference
C₂₃H₁₉N₂S⁺ESI355.1263355.1259 rsc.org
C₂₃H₁₉N₂OS⁺ESI371.1213371.1209 rsc.org
C₂₃H₁₈N₃OS⁺ESI384.1165384.1162 rsc.org

UV-Visible Absorption and Fluorescence Emission Studies

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Phenothiazine derivatives typically exhibit multiple absorption bands in the UV and visible regions. smolecule.com An absorption band below 300 nm is generally attributed to π-π* transitions of the aromatic rings, while a broader band above 300 nm is associated with π-π* transitions involving the entire phenothiazine system. smolecule.com The position and intensity of these bands are influenced by substituents on the phenothiazine ring and the solvent polarity. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many phenothiazine derivatives are fluorescent. For instance, 2-aminophenothiazine displays a broad fluorescence emission spectrum with a maximum at 450 nm in acetonitrile (B52724). nih.gov The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is often low for phenothiazine derivatives, indicating that other de-excitation pathways, such as intersystem crossing to the triplet state, are significant. nih.gov The singlet energy level, calculated from the intersection of the absorption and emission spectra, is an important photophysical parameter. For 2-aminophenothiazine, the singlet energy is reported to be 75 kcal/mol. nih.gov

Table 4: Photophysical Data for 2-Aminophenothiazine in Acetonitrile

PropertyValueReference
Absorption Maximum (λabs)Not specified nih.gov
Fluorescence Emission Maximum (λem)450 nm nih.gov
Fluorescence Quantum Yield (Φf)< 0.01 nih.gov
Singlet Fluorescence Lifetime (τs)0.65 ± 0.08 ns nih.gov
Singlet Energy (Es)75 kcal/mol nih.gov
Triplet Quantum Yield (ΦT)0.72 ± 0.07 nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface. wikipedia.org This technique is particularly useful for studying thin films and surface modifications. nih.gov While specific XPS data for this compound was not found in the provided search results, XPS is a valuable tool for characterizing phenothiazine-based materials, especially in the context of their application in electronic devices and sensors where surface properties are critical. amazonaws.com The binding energies of core-level electrons (e.g., N 1s, S 2p, C 1s) provide information about the chemical environment and oxidation state of the atoms.

Optical and Photophysical Properties

The optical and photophysical properties of phenothiazine derivatives are of great interest due to their potential applications in optoelectronic devices, sensors, and photodynamic therapy. These properties are largely dictated by the electronic structure of the phenothiazine core and can be tuned by chemical modifications.

Phenothiazines are known for their electron-donating nature, which arises from the nitrogen and sulfur heteroatoms in the central ring. smolecule.com This electron-rich character influences their absorption and emission properties. The absorption spectra of phenothiazine derivatives typically show two main bands: one in the UV region corresponding to π-π* transitions of the aromatic rings, and another at longer wavelengths attributed to n-π* or intramolecular charge transfer (ICT) transitions. researchgate.netnih.gov The ICT character is particularly pronounced in donor-π-acceptor type molecules, leading to absorption in the visible region. nih.gov

The fluorescence of phenothiazine derivatives can range from the blue to the green region of the spectrum. rsc.org The fluorescence quantum yields are often modest due to efficient intersystem crossing to the triplet state. nih.gov This property makes some phenothiazines effective photosensitizers, capable of generating reactive oxygen species upon irradiation. nih.gov The excited state dynamics, including fluorescence lifetime and intersystem crossing efficiency, are sensitive to the molecular structure, solvent, and the presence of substituents. smolecule.comresearchgate.net Some phenothiazine derivatives also exhibit thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP), which are desirable properties for applications in organic light-emitting diodes (OLEDs). rsc.org

Excited State Dynamics and Fluorescence Quantum Yields

The excited state dynamics of this compound are characterized by a dominant non-radiative decay pathway. APH in acetonitrile exhibits a broad fluorescence emission spectrum with a maximum at 450 nm. nih.gov However, the fluorescence quantum yield (Φf) is notably low, with a value determined to be less than 0.01 when compared against quinine (B1679958) sulphate. nih.gov This low fluorescence efficiency is a common trait among phenothiazine derivatives. nih.gov

The singlet excited state (S1) energy of APH has been calculated to be 75 kcal/mol, a value similar to the parent phenothiazine compound (77 kcal/mol). nih.gov The fluorescence lifetime (τf) of APH in an air-saturated acetonitrile solution was measured to be 0.65 ± 0.08 ns, which is also comparable to the parent molecule. nih.gov These findings collectively suggest that fluorescence emission is not the primary deactivation channel for the excited state of APH. nih.gov The low fluorescence quantum yields are often correlated with high triplet quantum yield formation. nih.gov In some systems, fluorescence quantum yields can range from as low as 0.4% in polar solvents to as high as 88% in nonpolar solvents, with the lifetimes correlating with these yields. researchgate.net

Table 1: Photophysical Properties of this compound in Acetonitrile

PropertyValueReference
Molar Absorptivity at 320 nm (ε320)(4.80 ± 0.01) × 10³ (M·cm)⁻¹ nih.gov
Fluorescence Quantum Yield (φf)<0.01 nih.gov
Fluorescence Lifetime (Tf)0.65 ns nih.gov
Radiative Rate Constant (kf)1.5 × 10⁷ s⁻¹ nih.gov
Internal Conversion Rate Constant (kic)3.9 × 10⁸ s⁻¹ nih.gov
Triplet Molar Absorptivity (εT)(1.4 ± 0.2) × 10⁴ (M·cm)⁻¹ nih.gov
Intersystem Crossing Quantum Yield (φT)0.72 ± 0.07 nih.gov
Intersystem Crossing Rate Constant (kisc)1.1 × 10⁹ s⁻¹ nih.gov
Intrinsic Decay Rate Constant (k0)(8.1 ± 0.9) × 10⁴ s⁻¹ nih.gov
Self-Quenching Rate Constant (ksq)(5.9 ± 0.2) × 10⁸ M⁻¹s⁻¹ nih.gov

Intersystem Crossing Pathways and Triplet State Characterization

Given the low fluorescence quantum yield, intersystem crossing (ISC) to the triplet state is a plausible and significant deactivation pathway for the excited singlet state of APH. nih.gov Intersystem crossing is a radiationless process involving a transition between two electronic states with different spin multiplicities. wikipedia.org Laser flash photolysis studies have been instrumental in confirming this hypothesis. nih.gov

Nanosecond laser flash photolysis of APH in a nitrogen-saturated acetonitrile solution at 355 nm reveals the formation of transient species. nih.gov The transient absorption spectrum shows two distinct bands with maxima at 380 nm and in the region of 480–500 nm, which are characteristic of the triplet-triplet absorption of the phenothiazine moiety. nih.gov The high intersystem crossing quantum yield (ΦT) of 0.72 ± 0.07 for APH confirms that intersystem crossing is the main deactivation channel for its excited state. nih.govresearchgate.net This process is often facilitated by spin-orbit coupling, which is more significant in molecules containing heavy atoms, though it is clearly efficient in the phenothiazine system as well. wikipedia.org The presence of paramagnetic species can also enhance the rate of intersystem crossing. wikipedia.org

Photochemical Generation and Stabilization of Radical Cations

Phenothiazines are well-known for their ability to form stable radical cations upon oxidation. researchgate.net These radical cations can be generated photochemically through an electron transfer process between the excited triplet state of a sensitizer (B1316253) and the ground state of the phenothiazine derivative. researchgate.net The resulting radical cations are often deeply colored and can be characterized by their electronic absorption spectra. researchgate.netubbcluj.ro

The stability of these radical cations is a key feature. In some instances, the radical cation salts of phenothiazine derivatives are stable enough to be isolated and even form single crystals suitable for X-ray diffraction analysis. tcichemicals.com The planarization of the phenothiazine structure upon formation of the radical cation, leading to extended π-conjugation, is believed to contribute to this stability. chinesechemsoc.org For instance, the dihedral angle of the two subunits in a phenothiazine derivative was observed to increase from around 130-133° in the neutral state to approximately 132-175° in the radical cation state. chinesechemsoc.org This structural change facilitates radical stabilization. chinesechemsoc.org The generation of aminium radical cations through visible-light photoredox catalysis has become a significant method for initiating chemical reactions, such as C-N bond formation. nih.gov

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound and its derivatives are central to their application in various fields, including materials science. Cyclic voltammetry is a primary tool for investigating their redox behavior.

Cyclic Voltammetry Investigations of Oxidation Processes

Cyclic voltammetry studies reveal that phenothiazine derivatives typically undergo oxidation processes. ubbcluj.ro For this compound (APH), the oxidation potential is significantly lower than that of the parent phenothiazine molecule. nih.gov In acetonitrile, APH shows an oxidation potential of 0.38 V versus a saturated Ag/AgCl electrode, compared to 0.69 V for phenothiazine under the same conditions. nih.govresearchgate.net This demonstrates the electron-donating effect of the amino group at the 2-position, which makes the molecule easier to oxidize. nih.gov Some derivatives can exhibit two reversible one-electron oxidations. chemrxiv.orgacs.org

Analysis of Reversible One-Electron Oxidations

Phenothiazines are known to undergo reversible one-electron oxidation processes, leading to the formation of stable radical cations. researchgate.net This reversibility is a crucial characteristic, indicating that the radical cation can be efficiently reduced back to the neutral parent molecule. tcichemicals.com The stability of the radical cation is a key factor in this reversibility. tcichemicals.com The electrochemical reversibility of these oxidations is often confirmed by the peak separation and current ratios in cyclic voltammograms. For some N-substituted phenothiazine derivatives, the first oxidation is reversible, while a second oxidation may not be. tcichemicals.com

Influence of Substitution and pH on Redox Potentials

The redox potentials of phenothiazine derivatives are highly sensitive to the nature and position of substituents on the phenothiazine core. Electron-donating groups, such as the amino group in APH, lower the oxidation potential, making the compound easier to oxidize. nih.gov Conversely, electron-withdrawing groups increase the oxidation potential. beilstein-journals.org For example, a series of 2-substituted phenothiazine derivatives showed the following trend in decreasing oxidation ability: APH (0.380 V) > phenothiazine (0.697 V) > 2-chlorophenothiazine (B30676) (0.730 V) > 2-nitrophenothiazine (0.902 V). nih.gov

The pH of the solution also plays a critical role in the redox chemistry of phenothiazines. The stability of the radical cation in aprotic media can be influenced by its equilibrium with protonated and deprotonated radical forms. nih.gov It has been observed that the reversibility of the oxidation process often increases under acidic conditions. nih.gov This pH dependence can be harnessed to tune the redox properties for specific applications.

Table 2: Oxidation Potentials of Selected 2-Substituted Phenothiazine Derivatives in Acetonitrile

CompoundOxidation Potential (V vs Ag/AgCl(sat))Reference
This compound (APH)0.380 nih.gov
Phenothiazine0.697 nih.gov
2-Chlorophenothiazine0.730 nih.gov
2-Nitrophenothiazine0.902 nih.gov

Spectroscopic and Electrochemical Characterization in Academic Research

Spectroelectrochemical Analysis of Radical Cations and Dications

The electrochemical oxidation of phenothiazine (B1677639) and its derivatives is a well-studied process that typically proceeds through two sequential one-electron transfers, leading to the formation of a radical cation and subsequently a dication. The stability and spectral characteristics of these oxidized species are highly dependent on the substitution pattern of the phenothiazine core and the solvent conditions. rsc.org For 10H-Phenothiazin-2-amine, also known as 2-aminophenothiazine (APH), the presence of the electron-donating amino group at the 2-position significantly influences its redox behavior compared to the parent phenothiazine molecule.

The introduction of an amino group at the 2-position of the phenothiazine ring lowers the oxidation potential. nih.govresearchgate.net Cyclic voltammetry studies of this compound in acetonitrile (B52724) have determined its first oxidation potential to be approximately 0.38 V versus a saturated Ag/AgCl electrode. nih.govresearchgate.net This value is considerably lower than that of the unsubstituted phenothiazine (0.69 V vs Ag/AgCl), indicating that the amino substituent makes the molecule easier to oxidize. nih.govresearchgate.net This initial one-electron oxidation generates the corresponding radical cation (APH•+).

Further oxidation of the radical cation leads to subsequent oxidation peaks, which are often irreversible. nih.govresearchgate.net This irreversibility is attributed to the high reactivity of the generated species, which can undergo follow-up chemical reactions such as deprotonation, dimerization, or reactions with trace water or the solvent. rsc.org The stability of the phenothiazine radical cation is known to increase in acidic media. rsc.org

Spectroelectrochemistry, which combines electrochemical methods with spectroscopy (typically UV-Vis-NIR), is a powerful technique for identifying and characterizing transient-charged species like radical cations and dications. epa.gov While detailed spectroelectrochemical data for the radical cation and dication of this compound itself are not extensively reported, the analysis of closely related 2-substituted phenothiazine derivatives provides significant insight into their expected spectral features.

Radical Cation (APH•+)

Upon the first electrochemical oxidation of phenothiazine derivatives, the formation of the radical cation is accompanied by distinct changes in the electronic absorption spectrum. For instance, the spectroelectrochemical oxidation of chlorpromazine (B137089), a 2-chloro-substituted phenothiazine, reveals the formation of its radical cation (CPZ•+), which exhibits multiple absorption bands across the UV and visible regions. mdpi.com By analogy, the radical cation of this compound is expected to display new, characteristic absorption bands. Studies on other phenothiazine derivatives show a strong absorption band typically appearing in the region of 500-530 nm, which is characteristic of the phenothiazine radical cation. mdpi.comresearchgate.net Additionally, other absorption peaks in the UV and visible range, as well as broader absorptions in the near-infrared (NIR) region, are often observed for phenothiazine radical cations. mdpi.comrsc.org

Dication (APH²⁺)

Further oxidation of the radical cation to the dication results in additional spectral changes. In the case of chlorpromazine, the second oxidation process leads to the appearance of new absorption bands in the NIR region, specifically at 773 nm and 861 nm. mdpi.com These low-energy transitions are attributed to extensive charge delocalization across a more planar dicationic structure. mdpi.com Similarly, for polymers containing phenothiazine units, the formation of the dication is associated with the emergence of a new absorption band at longer wavelengths, such as 585 nm, and an increase in the intensity of NIR bands. rsc.org Therefore, it is anticipated that the dication of this compound would also exhibit characteristic absorption bands at longer wavelengths, likely in the visible to NIR region.

The following data tables summarize the electrochemical and spectroelectrochemical findings for this compound and a closely related compound, providing a basis for understanding the properties of its oxidized forms.

Table 1: Electrochemical Data for this compound

Compound NameFirst Oxidation Potential (Epa)Reference ElectrodeSolvent
This compound0.38 VAg/AgCl (sat)Acetonitrile

Data sourced from Piñero et al. (2008) nih.govresearchgate.net

Table 2: Spectroelectrochemical Data for the Oxidized Species of a Related 2-Substituted Phenothiazine (Chlorpromazine)

Oxidized SpeciesAbsorption Maxima (λmax)
Radical Cation (CPZ•+)223, 238, 274, 295, 339, 413, 440, 467, 526 nm
Dication (CPZ²⁺)773, 861 nm (new peaks)

Data sourced from Loricera et al. (2023) mdpi.com

These data from related compounds strongly suggest that the radical cation of this compound would exhibit a complex absorption spectrum with a characteristic peak around 500-530 nm, and its dication would show distinct absorption bands in the near-infrared region.

Theoretical and Computational Chemistry of 10h Phenothiazin 2 Amine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of phenothiazine (B1677639) derivatives with a high degree of accuracy. researchgate.net

The geometry of phenothiazine and its derivatives is a key determinant of their properties. The phenothiazine core is known to adopt a non-planar, folded structure often referred to as a "butterfly" conformation. researchgate.net This folding occurs along the axis connecting the sulfur and nitrogen atoms of the central thiazine (B8601807) ring.

DFT calculations are employed to optimize the molecular geometry and to explore the conformational landscape of these molecules. For instance, in derivatives of 10H-phenothiazine, the degree of this butterfly-like geometry can be influenced by the nature and position of substituents. researchgate.net The folding angle of the phenothiazine core is a critical parameter; for example, in some derivatives, this angle has been measured to be around 153.87°. However, the presence of strong electron-withdrawing groups can lead to a more planar geometry due to enhanced intramolecular charge transfer.

Theoretical investigations on related phenothiazine compounds, such as 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile and 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile, have utilized DFT to validate experimental X-ray diffraction data and to further probe their structural characteristics. researchgate.net These computational studies confirm the non-planar butterfly structure and provide detailed information on bond lengths and angles, which are often in good agreement with experimental findings. researchgate.net

A significant application of DFT is the prediction and interpretation of spectroscopic data, including infrared (IR), Raman, and UV-visible absorption spectra. By calculating these spectra theoretically, a direct comparison with experimental results can be made, leading to a more robust assignment of spectral features.

For 2-aminophenothiazine (APH), theoretical calculations have been performed to understand the electronic transitions observed in its absorption spectrum. nih.gov The absorption spectrum of APH in acetonitrile (B52724) displays three main peaks at 224 nm, 256 nm, and 322 nm. researchgate.net Semi-empirical calculations have successfully predicted at least two electronic transitions for each of these observed bands, showing excellent agreement with the experimental data. nih.gov These calculations also help to elucidate the contribution of different atomic orbitals to these electronic transitions. nih.gov

Furthermore, DFT calculations have been used to analyze the vibrational spectra (FT-IR and FT-Raman) of phenothiazine derivatives. sci-hub.se The calculated vibrational frequencies and intensities often show a good correlation with the experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions. sci-hub.seresearchgate.net For example, in a study of a new phenothiazine derivative, the nitrile symmetric stretching vibration was confirmed at 2251 cm⁻¹ in the simulated spectra, which aligns well with experimental observations. researchgate.net

Geometry Optimization and Conformational Analysis (e.g., Butterfly Conformation)

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 10H-Phenothiazin-2-amine and its derivatives are of fundamental importance for their application in electronic devices and as photosensitizers. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these investigations.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap (Egap), is a critical parameter that influences the electronic and optical properties of a molecule. researchgate.net A smaller energy gap generally corresponds to easier electron excitation and higher chemical reactivity. chalcogen.ro

DFT calculations are widely used to determine the HOMO and LUMO energy levels. For various phenothiazine derivatives, these calculations have shown that the energy gap can be tuned by modifying the molecular structure, for instance, by introducing different substituent groups. researchgate.net In a study on phenothiazine-based dyes, derivatives were designed that exhibited reduced energy gaps (ranging from 1.850 to 2.830 eV) compared to a reference compound (2.933 eV). researchgate.net The HOMO and LUMO energy levels can also be estimated experimentally using techniques like cyclic voltammetry and then correlated with theoretical calculations.

Table 1: Theoretical Parameters for Phenothiazine and 2-Aminophenothiazine (APH)

Substance State ΔH (kcal/mol) µ (Debye) Torsion Angle (°)
Phenothiazine Ground 51.9 2.1 145.1
APH Ground 49.3 2.9 145.4
Phenothiazine S1 127.3 0.9 179.8
APH S1 125.4 1.8 179.9

Source: nih.gov

Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra and analyzing the nature of electronic transitions. nih.govresearchgate.net This analysis involves identifying the molecular orbitals involved in the transitions between the ground state and various excited states.

For 2-aminophenothiazine, quantum chemical calculations have been instrumental in identifying the electronic contributions of each atom to the observed electronic transitions. nih.gov The transition at 322 nm, for instance, has been shown to involve the n-electrons of the amine group. nih.gov Similarly, for a N-phosphoryl substituted phenothiazine, TD-DFT calculations revealed that the weak absorption band around 280 nm corresponds to a series of low-intensity transitions (S₀ → S₁, S₀ → S₂, and S₀ → S₃). nih.gov The analysis of natural transition orbitals (NTOs) can further clarify the nature of these electronic excitations. frontiersin.org

The exciton (B1674681) binding energy is a measure of the electrostatic interaction between an electron and a hole in an excited state. It is a crucial parameter for materials used in organic solar cells and other optoelectronic devices, as a lower exciton binding energy facilitates the generation of free charge carriers. researchgate.net

The exciton binding energy can be estimated as the difference between the electronic band gap (derived from HOMO-LUMO energies) and the optical band gap (obtained from the onset of the absorption spectrum). researchgate.net While specific studies on the exciton binding energy of this compound are not prevalent, research on related phenothiazine-based materials provides valuable insights. For some organic semiconductors, the exciton binding energy has been computed using DFT. researchgate.net For instance, in certain phenothiazine derivatives designed for solar cells, the exciton binding energy was found to be as low as 0.275 eV, indicating their potential for efficient charge separation. researchgate.net The general principle is that a smaller difference between the electrochemical and optical bandgaps is desirable, although determining these values with high accuracy can be challenging. researchgate.net

Analysis of Electronic Contributions to Transitions

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a fundamental tool in computational chemistry used to predict and understand the reactive behavior of a molecule. mdpi.com It provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. acs.org This map allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. mdpi.com

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, indicating an excess of electrons and a tendency to attract electrophiles, are colored in shades of red and yellow. Conversely, regions of positive electrostatic potential, which are electron-deficient and attract nucleophiles, are colored in shades of blue. Green areas represent regions of neutral potential. mdpi.com

In contrast, the hydrogen atoms bonded to the aromatic rings and the nitrogen of the amino group are expected to be regions of positive electrostatic potential (blue areas), making them potential sites for hydrogen bonding interactions. acs.org The distribution of these potentials provides crucial insights into how the molecule will interact with other reagents, receptors, or solvent molecules. mdpi.com For instance, in a study of a cocrystal involving phenothiazine (PTZ) and 1,2,4,5-tetracyanobenzene (TCNB), electrostatic potentials mapped on Hirshfeld surfaces revealed that the N–H bond of the phenothiazine acts as a hydrogen bond donor. acs.org

Table 1: General Interpretation of MEP Color Coding

Color RangePotential ValueInterpretationPredicted Location on this compound
RedMost NegativeStrongest attraction to electrophiles; electron-richAround the N and S heteroatoms of the phenothiazine ring; around the N of the amino group
Yellow/OrangeModerately NegativeAttraction to electrophilesAromatic rings, influenced by the amino group
GreenNeutralVan der Waals interactions likelyParts of the carbon skeleton
BluePositiveStrongest attraction to nucleophiles; electron-poorHydrogen atoms of the N-H and C-H bonds

This predictive mapping is invaluable for understanding the molecule's reactivity in various chemical environments and for designing new derivatives with tailored electronic properties.

Computational Studies of Reaction Mechanisms and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate complex reaction mechanisms, characterize transient intermediates, and calculate activation energies, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netlew.ro For phenothiazine and its derivatives, computational studies have been instrumental in understanding their diverse reactivity.

A key aspect of phenothiazine chemistry is the formation of a stable radical cation. Computational studies have explored the electron transfer mechanisms that lead to these radical intermediates, which are often central to the material's electronic and antioxidant properties. researchgate.net The reactivity of this compound would be significantly influenced by the stability of its corresponding radical cation.

Furthermore, theoretical studies on related systems provide a framework for predicting the reaction mechanisms of this compound. For example, a computational investigation of the thermally induced rearrangement of 10-allyl-10H-phenothiazine derivatives using DFT calculations at the B3LYP/6-31G(d) level of theory detailed the energetics of aza-Claisen and Cope rearrangements. lew.ro This study revealed that such rearrangements proceed through high-energy quinon-imine intermediates. lew.ro Given its structure, this compound could potentially undergo analogous transformations or other electrophilic substitution reactions on the aromatic rings, with the amino group strongly influencing the regioselectivity.

The amino group itself introduces additional reaction possibilities. Aza-Michael addition reactions, which involve the conjugate addition of an amine to an unsaturated carbonyl compound, are a common reaction class for amino-substituted aromatics. auburn.edu Computational studies of such reactions typically show a two-step mechanism involving nucleophilic addition followed by an intramolecular hydrogen transfer. auburn.edu

DFT calculations have also been used to rationalize the substituent-dependent reactivity of phenothiazine derivatives in reactions like hydrazinolysis and oxidation. researchgate.net These studies interpret reaction outcomes by calculating parameters such as tautomerization equilibrium constants and redox properties of intermediates. researchgate.net

Table 2: Computed Activation Energies for Reactions of Phenothiazine Derivatives

ReactantReaction TypeComputational MethodActivation Energy (kcal/mol)Reference
10-allyl-10H-phenothiazineAza-Claisen RearrangementB3LYP/6-31G(d)40.83 lew.ro
10-allyl-10H-phenothiazineCope RearrangementB3LYP/6-31G(d)26.60 lew.ro
10-allyl-2-chloro-10H-phenothiazineAza-Claisen RearrangementB3LYP/6-31G(d)35.20 lew.ro

These computational findings for related compounds suggest that the reaction pathways of this compound are likely to involve complex intermediates and be sensitive to substituent effects, which can be modeled and predicted using theoretical methods.

Investigation of Intermolecular Interactions and Aggregation Behavior (e.g., π-π stacking, Hirshfeld surfaces)

The solid-state properties and aggregation behavior of molecular materials are governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystal lattice. rsc.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals separations, shape index, and curvedness, which can reveal π-π stacking. mdpi.com

For phenothiazine and its derivatives, π-π stacking is a dominant interaction due to the large, electron-rich aromatic system. scienceopen.comiucr.org These interactions, along with hydrogen bonds and other weaker contacts, dictate the molecular packing and, consequently, the material's electronic and photophysical properties. rsc.orgmdpi.com

Crystal structure analyses of various phenothiazine derivatives reveal common interaction motifs. For instance, the crystal structure of methylene (B1212753) blue, a phenothiazine derivative, shows that the planar cationic molecules arrange in an antiparallel fashion, engaging in significant π–π stacking interactions with interplanar distances around 3.3–3.6 Å. iucr.org In other derivatives, a network of intermolecular C-H···N and π-π stacking interactions can hinder molecular movement within the crystal. mdpi.com Hirshfeld surface analysis performed on phenothiazine/iminostilbene solid solutions showed that H···H and C–H···π contacts are the most significant contributors to the crystal packing. rsc.org

For this compound, the presence of the N-H group in the central ring and the -NH2 group at the 2-position provides sites for strong hydrogen bonding (N-H···N or N-H···S), which would play a crucial role in its crystal packing, in addition to π-π stacking and van der Waals forces. A Hirshfeld analysis of N-(2-amino-5-methylphenyl)acetamide, a molecule also containing an amino group, showed that H···H, H···C, and H···N contacts were the most important for its crystal packing. nih.gov A similar distribution can be anticipated for this compound.

Table 3: Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

CompoundH···H (%)C···H/H···C (%)O···H/H···O (%)N···H/H···N (%)S···H/H···S (%)Reference
Phenothiazine (PTZ)43.838.7 (C-H···π)--- rsc.org
N-(2-amino-5-methylphenyl)acetamide53.821.710.813.6- nih.gov
4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one36.220.917.812.2- nih.gov
Thia-azacyclopenta[b]fluorene derivative41.717.027.7-7.5 researchgate.net

This analysis underscores the importance of a combination of hydrogen bonding, π-π stacking, and other van der Waals forces in defining the supramolecular architecture of phenothiazine-based compounds.

Reaction Mechanisms and Chemical Reactivity Studies

Oxidation Reactions and Associated Mechanisms

Phenothiazine (B1677639) and its derivatives are recognized for their significant antioxidant properties, which stem from their ability to be easily oxidized. researchgate.net This characteristic makes them valuable as redox indicators and subjects of study in preventing oxidative damage. researchgate.netahajournals.orgscholarsresearchlibrary.com

Research into the antioxidant capabilities of 10H-phenothiazin-2-yl-methanamine has revealed its effectiveness in inhibiting radical chain oxidation. physchemres.orgphyschemres.org Studies involving the oxidation of isopropyl alcohol (IPA) and 1,4-dioxane, initiated by azodiisobutyronitrile (AIBN) at 348 K, have demonstrated the compound's antioxidant properties. physchemres.org The introduction of this phenothiazine derivative into oxidizing IPA significantly reduces the rate of oxygen absorption, classifying it as a strong antioxidant. physchemres.org

The mechanism of inhibition involves the phenothiazine derivative donating a hydrogen atom from its N-H bond to peroxyl radicals, thereby terminating the radical chain reaction. rsc.orgmdpi.com The rate constant for this inhibition (kinh) is a key parameter in evaluating its antioxidant efficacy. rsc.org In the oxidation of IPA, 10H-phenothiazin-2-yl-methanamine exhibits a high inhibition rate constant, surpassing known antioxidants like ionol and trolox. physchemres.org However, in the oxidation of 1,4-dioxane, while still acting as an antioxidant, its effectiveness is reduced, and the inhibition rate constant is significantly lower. physchemres.org

The stoichiometric factor (n), which represents the number of radical chains terminated by one molecule of the antioxidant, is also a critical measure of its efficiency. rsc.org For many phenothiazine derivatives, this factor is typically around 2, indicating that the initial hydrogen atom transfer is followed by the combination of the resulting aminyl radical with a second peroxyl radical. rsc.org

Table 1: Kinetic Parameters of 10H-phenothiazin-2-yl-methanamine in Different Substrates

Substrate Inhibition Rate Constant (fk7) (M⁻¹ s⁻¹) Inhibition Capacity (f) Notes
Isopropyl Alcohol (IPA) (2.0 ± 0.3) x 10⁶ (at 348 K) >> 2 Exhibits inhibitor regeneration. physchemres.org
1,4-Dioxane (2.0 ± 0.3) x 10⁴ (at 348 K) < 2 No inhibitor regeneration observed. physchemres.org

This table is interactive. Click on the headers to sort the data.

A significant finding in the study of 10H-phenothiazin-2-yl-methanamine is the observation of inhibitor regeneration, particularly during the oxidation of secondary alcohols like isopropyl alcohol. physchemres.orgphyschemres.org This phenomenon, where the inhibition capacity (f) is much greater than 2, indicates that the inhibitor is regenerated from its radical form, allowing it to terminate multiple radical chains. physchemres.orgphyschemres.org This regeneration is characteristic of aromatic amines in the presence of secondary alcohols. physchemres.orgphyschemres.org

The ease of oxidation of phenothiazine derivatives has been harnessed for various analytical applications. researchgate.net Their reaction with a range of oxidizing agents in acidic media produces colored products, which can be used for spectrophotometric and flow injection analysis. researchgate.net Some metal ions can catalyze the oxidation of phenothiazines, a property that has been utilized in developing catalytic methods for the determination of these metals. researchgate.net

The electrochemical oxidation of phenothiazines has also been studied, revealing a reversible, diffusion-controlled process. researchgate.net The oxidation potential is influenced by the substituents on the phenothiazine skeleton. researchgate.net These electrochemical properties form the basis for the development of voltammetric methods for their determination in pharmaceutical formulations. researchgate.net Furthermore, the catalytic oxidation of primary amines to imines is an area of significant interest, with various catalytic systems being developed for this transformation under environmentally friendly conditions. researchgate.netresearchgate.net

Mechanistic Insight into Antioxidant Regeneration Effects

Photochemical Reactivity and Energy Transfer Processes

The photochemical behavior of phenothiazine and its derivatives is characterized by their ability to absorb light and participate in energy and electron transfer processes. diva-portal.orgnih.govrsc.org

Upon photoexcitation, phenothiazine derivatives can undergo single electron transfer (SET) to or from other molecules, generating reactive radical ion pairs. nih.gov This process is a fundamental step in many of their photochemical reactions. nih.govresearchgate.net For instance, the photochemical reactions of phenothiazine with halomethanes proceed via electron transfer, leading to the formation of a stable radical cation salt. researchgate.net

In the context of organocatalysis, enamines formed from the reaction of amines with aldehydes or ketones can undergo oxidation through a SET mechanism to form an iminyl radical, which can then react further. diva-portal.org The efficiency of these SET processes is influenced by the electronic properties of the phenothiazine derivative and the reacting species. rsc.org The oxidation of phenothiazine derivatives leads to a planarization of the tricyclic skeleton, which increases the stability of the resulting radical cation through delocalization over the π-system. rsc.org

Phenothiazine derivatives are known to be efficient photosensitizers for the generation of singlet oxygen (¹O₂). rsc.orgresearchgate.net This process occurs via a Type II photochemical mechanism, where the excited triplet state of the phenothiazine molecule transfers its energy to ground-state molecular oxygen. rsc.org The generated singlet oxygen is a highly reactive species capable of oxidizing various biological and chemical substrates. rsc.orgacs.org

The quantum yield of singlet oxygen production (ΦΔ) is a measure of the efficiency of this process and is influenced by several factors, including the structure of the phenothiazine derivative and the surrounding solvent environment. rsc.orgscielo.br For example, the quantum yield of singlet oxygen can be very high for certain derivatives and can be affected by the solvent, as seen with methylene (B1212753) violet, which is more sensitive to its chemical environment than other related compounds. rsc.org The aggregation of phenothiazine dyes can also impact singlet oxygen generation, with monomeric forms generally being more efficient producers than their aggregated counterparts. researchgate.net

Single Electron Transfer (SET) Mechanisms

Complexation and Coordination Chemistry

The chemical reactivity of 10H-Phenothiazin-2-amine extends to its ability to form coordination complexes with various metal ions. The phenothiazine ring system, with its nitrogen and sulfur heteroatoms, along with the exocyclic amino group, provides multiple potential donor sites for coordination. This section explores the interactions of this compound with a selection of metal ions and the resulting complex formation.

Interactions with Metal Ions (e.g., Cu²⁺, Fe³⁺, Pd(II), Ru(III), Pt(IV))

The presence of soft (sulfur) and hard/borderline (nitrogen) donor atoms in this compound allows for versatile coordination behavior with a range of metal ions. The interaction is generally governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.

Copper(II): Copper(II), a borderline acid, can coordinate with both nitrogen and sulfur donors. In the case of phenothiazine derivatives, coordination often occurs through the heterocyclic nitrogen and the exocyclic amino group, forming stable chelate rings. Studies on related N-substituted phenothiazines have shown the formation of square planar or distorted octahedral Cu(II) complexes. For this compound, it is anticipated that the primary amine at the 2-position and the heterocyclic nitrogen at the 10-position would be the principal coordination sites, leading to the formation of a stable five-membered chelate ring. The sulfur atom in the phenothiazine ring could also participate in coordination, potentially leading to polynuclear complexes or different coordination modes.

Iron(III): Iron(III) is a hard Lewis acid and typically prefers coordination with hard donor atoms like nitrogen and oxygen. Research on other phenothiazine derivatives has demonstrated the formation of Fe(III) complexes. It is expected that this compound would coordinate to Fe(III) primarily through its nitrogen atoms. The interaction of Fe(III) with 2,10-disubstituted phenothiazines is known to involve oxidation of the phenothiazine ring to a radical cation, which can then form complexes with the resulting Fe(II) or remain as a radical cation complex with Fe(III).

Palladium(II): Palladium(II) is a soft acid and exhibits a strong affinity for soft donor atoms like sulfur and nitrogen. The coordination chemistry of Pd(II) with phenothiazine-based ligands has been explored, revealing the formation of square-planar complexes. For this compound, coordination is likely to occur through the heterocyclic nitrogen and the exocyclic amino group, forming a stable chelate. The sulfur atom could also be involved, potentially leading to bridged dimeric structures.

Ruthenium(III): Ruthenium(III) is a borderline metal ion that can form stable complexes with a variety of ligands. Studies on Ru(III) complexes with other 2-aminothiazole (B372263) derivatives have shown that coordination occurs through both the exocyclic amino nitrogen and the heterocyclic nitrogen atom. nih.gov Similarly, N-alkyl phenothiazine complexes of ruthenium(II) have been synthesized and characterized, demonstrating the coordinating ability of the phenothiazine nucleus. nih.gov It is therefore plausible that this compound would act as a bidentate ligand towards Ru(III), utilizing its nitrogen donors.

Platinum(IV): Platinum(IV), a borderline acid, forms highly stable, kinetically inert octahedral complexes. The interaction of platinum(IV) with N-alkylphenothiazines has been reported, leading to the formation of outer-sphere or coordination complexes. nih.gov For this compound, coordination to Pt(IV) would likely involve the nitrogen atoms, potentially displacing other ligands from the platinum coordination sphere to form a stable chelate.

Formation of Metal Complexes and Ion-Association Compounds

The interaction of this compound with metal ions leads to the formation of discrete metal complexes. The stoichiometry and geometry of these complexes depend on the metal ion, the reaction conditions, and the molar ratio of the ligand to the metal.

Metal Complexes: The general reaction for the formation of a metal complex with this compound (L) can be represented as: Mⁿ⁺ + xL ⇌ [M(L)ₓ]ⁿ⁺

The resulting complexes can be characterized by various spectroscopic techniques. For instance, in the IR spectrum, a shift in the N-H stretching frequency of the amino group and the C-N stretching frequency of the heterocyclic amine upon complexation would provide evidence of coordination through the nitrogen atoms. UV-Vis spectroscopy can also be used to monitor the formation of the complex, as the d-d transitions of the metal ion and the π-π* transitions of the ligand are often perturbed upon coordination.

While specific experimental data for this compound complexes are not extensively documented, the table below illustrates the type of characterization data that would be expected based on studies of similar phenothiazine derivatives.

Metal IonExpected GeometryPotential Coordination SitesIllustrative Spectroscopic Shift (Δν)
Cu²⁺Square Planar / Distorted OctahedralN(10), N(2-amino)IR (N-H): ~50-100 cm⁻¹ lower
Fe³⁺OctahedralN(10), N(2-amino)UV-Vis: New charge-transfer band
Pd(II)Square PlanarN(10), N(2-amino), S(5)¹H NMR: Downfield shift of amine protons
Ru(III)OctahedralN(10), N(2-amino)UV-Vis: Shift in MLCT bands
Pt(IV)OctahedralN(10), N(2-amino)¹⁹⁵Pt NMR: Characteristic chemical shift

Ion-Association Compounds: In addition to direct coordination, this compound can participate in the formation of ion-association compounds. This typically occurs when the phenothiazine molecule is protonated to form a cation, which can then form an ion pair with an anionic metal complex. For example, in acidic solutions, the amino group of this compound can be protonated to form [C₁₂H₁₁N₂S]⁺. This cation can then associate with an anionic metal complex, such as [PdCl₄]²⁻ or [PtCl₆]²⁻, to form an ion-association compound of the general formula {[C₁₂H₁₁N₂S]⁺}ₓ[MClᵧ]ˣ⁻.

These ion-association compounds are often studied in the context of solvent extraction and spectrophotometric analysis. The formation of such compounds can be confirmed by techniques such as elemental analysis, conductivity measurements, and spectroscopic methods. The stability of these ion pairs is influenced by factors such as the dielectric constant of the solvent and the size and charge of the constituent ions.

Research Applications in Materials Science and Catalysis

Organic Electronics and Optoelectronic Materials

The inherent properties of the phenothiazine (B1677639) moiety, such as its strong electron-donating character and ability to form stable radical cations, have positioned it as a key component in the design of novel organic electronic and optoelectronic materials. acs.org

Electron Donor Candidates for Photovoltaic Devices

Derivatives of 10H-Phenothiazin-2-amine are actively being investigated as electron donor materials in organic photovoltaic devices. The electron-rich nitrogen and sulfur atoms within the phenothiazine structure provide a stronger donor character compared to other amines like triphenylamine (B166846) and carbazole. researchgate.netmedcraveonline.com This enhanced electron-donating ability is crucial for efficient charge separation at the donor-acceptor interface, a fundamental process in photovoltaic energy conversion.

Dye/Sensitizer (B1316253)Key FeatureMax. Conversion Efficiency (η)Short-Circuit Current (Jsc)Open-Circuit Voltage (Voc)Fill Factor (ff)
P2 Phenothiazine with thiophene (B33073) unit4.41%10.84 mA cm⁻²592 mV0.69
SR1 Single-dye configuration4.22%11.96 mA cm⁻²0.597 V59.2%
SR6 + N-719 Co-sensitization9.77%21.63 mA cm⁻²--

Hole Transport Materials in Organic Electronic Devices

The ability of phenothiazine derivatives to form stable radical cations and their suitable highest occupied molecular orbital (HOMO) energy levels make them excellent candidates for hole transport materials (HTMs) in organic electronic devices, including perovskite solar cells (PSCs). dntb.gov.uarsc.orgnih.gov A well-aligned HOMO level with the valence band of the perovskite absorber is crucial for efficient hole extraction and transport, minimizing energy loss. nih.gov

In one study, a novel triarylamine-based HTM incorporating a phenothiazine moiety, N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine (Compound 3), was synthesized. dntb.gov.uanih.govresearchgate.net While its computationally predicted hole mobility was lower than that of related triphenylamine-based compounds, its HOMO energy level of 5.16 eV was deemed suitable for use in PSCs. dntb.gov.uanih.govresearchgate.net Another research effort introduced phenothiazine as a low-cost substituent in a triphenylbenzene-based HTM, demonstrating its potential for commercially viable PSCs. rsc.org

CompoundHOMO Energy Level (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Application
Compound 3 5.165.93 × 10⁻⁵ (computational)Perovskite Solar Cells
TPB(2-TPTZ) -4.94-Perovskite Solar Cells
SFX-MeOTAD -1.6 × 10⁻⁵Perovskite Solar Cells
AZO-II -4.942 × 10⁻⁶Perovskite Solar Cells

Photonic Applications and Nonlinear Optics

The intramolecular charge transfer (ICT) characteristics of phenothiazine-based chromophores make them interesting for photonic applications, particularly in the realm of nonlinear optics (NLO). researchgate.netscribd.com NLO materials can alter the properties of light and are essential for technologies like optical switching and data storage. The strong electron-donating nature of the phenothiazine unit contributes to a high molecular first hyperpolarizability (β), a key parameter for second-order NLO activity. scribd.comtandfonline.com

Researchers have synthesized phenothiazine-based NLO chromophores that exhibit significant microscopic nonlinearity. researchgate.net Theoretical studies have also been conducted to understand the structure-property relationships and optimize the NLO response of these materials. tandfonline.com

Light-Emitting Properties in Conjugated Polymers

Conjugated polymers containing phenothiazine units have been developed for use in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The phenothiazine ring serves as an excellent building block that can lower the ionization potential of the polymer, facilitating hole injection. acs.org Its non-planar structure also helps to impede π-stacking aggregation and the formation of excimers, which can quench luminescence and reduce device efficiency. acs.org

For example, poly(10-hexylphenothiazine-3,7-diyl-alt-9,9-dihexyl-2,7-fluorene) (PPTF) has been shown to exhibit greenish-blue electroluminescence with a luminance of up to 320 cd/m². acs.org Copolymers of phenothiazine and fluorene (B118485) have also demonstrated enhanced efficiency and brightness in OLEDs compared to their respective homopolymers. researchgate.net

PolymerEmission ColorQuantum YieldApplication
PPTF Greenish-blue0.40 (Photoluminescence)OLEDs
poly(88BEHF-co-12PTZ) --OLEDs (high efficiency)

Advanced Catalysis Research

While the primary research focus for this compound and its derivatives has been in materials science, there is emerging interest in their potential catalytic applications. One study has investigated the use of 10H-phenothiazin-2-yl-methanamine as an inhibitor in the radical chain oxidation of organic compounds. physchemres.org This suggests a role in controlling oxidation reactions, which is a fundamental aspect of catalysis. The study found that this derivative exhibits antioxidant properties and, in the case of oxidizing isopropyl alcohol, a regeneration effect characteristic of aromatic amines. physchemres.org Further research is needed to fully explore the catalytic potential of this class of compounds in areas such as precision polymerization, innovative organic synthesis, and small molecule activation.

Photoredox Catalysis in Organic Transformations

Phenothiazines are a significant class of organic molecules utilized in photoredox catalysis, a field that employs light to accelerate chemical reactions. Accessing the electronically excited states of these organic dyes unlocks new chemical reactivities that are often complementary to traditional thermally driven methods. The catalytic cycle typically begins with the photoexcitation of the phenothiazine catalyst, which can then engage in either an oxidative or reductive quenching cycle to generate reactive radical species from a substrate.

Derivatives such as 10-phenylphenothiazine (PTH) have been studied for their photocatalytic activity in various organic reactions, including pinacol (B44631) coupling and dehalogenation. By modifying the substituents on the phenothiazine core, particularly on the nitrogen atom, the electrochemical and absorbance characteristics can be finely tuned. For instance, N-phenylphenothiazine derivatives with dialkylamino substituents have been shown to possess highly reducing excited states, with potentials up to -3.0 V (vs SCE), enabling challenging transformations like the addition of methanol (B129727) to less-activated styrenes. These catalysts can operate through a singlet excited state, which is sufficiently long-lived to exploit the exceptional excited state reduction potential for activating substrates. The versatility of the phenothiazine scaffold allows for the development of sustainable photochemical methods for novel transformations.

Oxidative Coupling Reactions (e.g., Amines to Imines)

Phenothiazine and its derivatives serve as effective organocatalysts for the aerobic oxidative coupling of amines to imines, a crucial transformation for synthesizing valuable chemical intermediates. This process often utilizes visible light and atmospheric oxygen as a green oxidant. The reaction is believed to proceed via the generation of a phenothiazine radical cation upon photoexcitation, which then abstracts a hydrogen atom from the amine to initiate the coupling process.

Extended phenothiazines, synthesized through ring-fusion approaches, have demonstrated superior catalytic performance compared to the conventional phenothiazine (PTZ) core. These extended systems exhibit red-shifted light absorption, allowing them to efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation, whereas simpler phenothiazines may require UV light. One such extended catalyst demonstrated excellent yields for a broad scope of amine substrates with low catalyst loadings and short reaction times, even proving effective under natural sunlight. Heterogeneous catalysts have also been developed by incorporating the 10-phenyl phenothiazine (PTH) photoactive unit into robust polymer frameworks, such as those based on triazine. These materials offer the advantage of easy separation and recyclability while maintaining high catalytic activity for several cycles.

Table 1: Photocatalytic Oxidative Coupling of Various Amines to Imines Catalyzed by an Extended Phenothiazine Derivative

EntrySubstrate (Amine)Conversion (%)Yield (%)Time (h)
1Benzylamine>99981
24-Methylbenzylamine>99981
34-Methoxybenzylamine>99991
44-Fluorobenzylamine96941
54-Chlorobenzylamine95931
64-(Trifluoromethyl)benzylamine90881
71,2,3,4-Tetrahydroisoquinoline96931

Data sourced from a study on extended phenothiazine catalysts under visible light irradiation.

Radical Dehalogenation Reactions

Phenothiazine-based photoredox catalysts are effective in promoting radical dehalogenation of aryl halides. This transformation is significant for both the removal of halogen atoms and for subsequent functionalization. The process is initiated by light absorption by the phenothiazine catalyst, which, in its excited state, transfers an electron to the aryl halide. This results in the cleavage of the carbon-halogen bond and the formation of an aryl radical.

Studies have demonstrated that 10-phenylphenothiazine can achieve the dehalogenation of aryl halides in as little as 10 minutes when exposed to 390 nm light. A key advantage of using phenothiazine-based organic photocatalysts is the ability to tune their reduction potential by chemical modification. This tunability allows for chemoselective carbon-halogen bond activation, enabling the selective dehalogenation of polyhalogenated aromatic compounds. For this type of reaction, background processes without the catalyst or light source result in minimal to no product formation, confirming the photocatalytic nature of the transformation.

Metal-Free Atom Transfer Radical Polymerization (ATRP)

The phenothiazine scaffold has been instrumental in the development of metal-free Atom Transfer Radical Polymerization (ATRP), overcoming the issue of metal contamination found in traditional ATRP systems. In this process, an organic photoredox catalyst, typically a phenothiazine derivative like 10-phenylphenothiazine (Ph-PTH), mediates the controlled polymerization of vinyl monomers under light irradiation.

The proposed mechanism for this organocatalyzed ATRP (O-ATRP) involves the photoexcitation of the phenothiazine catalyst. The excited-state catalyst then activates a dormant polymer chain (capped with a halogen atom) via electron transfer, generating a carbon-centered radical that can propagate with monomers. The oxidized photocatalyst radical cation and the halide anion form a complex that acts as the deactivator, reversibly capping the propagating chain and ensuring control over the polymerization. This method provides excellent control over molecular weight, low polymer dispersity (Đ ≈ 1.18 to 1.32), and high initiator efficiency. The preservation of chain-end functionality allows for the facile synthesis of block copolymers. The development of O-ATRP using phenothiazine catalysts represents a significant advance

Sensor Development and Chemical Probes

Electrochemical Sensors for Metal Ion Detection

The amine functional group on the phenothiazine scaffold plays a crucial role in the development of electrochemical sensors for detecting heavy metal ions. rsc.org These sensors often operate by having the amine groups act as capture sites, enriching the concentration of metal ions at the electrode surface before electrochemical analysis. rsc.org This preconcentration step significantly enhances the sensitivity of the detection method. mdpi.com

Various nanomaterials, including graphene, carbon nanotubes, and metal nanoparticles, are frequently used as interface materials to modify electrodes, offering excellent electrical conductivity and high surface area, which further improves electrochemical performance. nih.gov For instance, an amine-functionalized metal-organic framework, MIL-88B(Fe)-NH2, has been successfully used to modify a glassy carbon electrode for the simultaneous detection of cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺) ions using differential pulse voltammetry. rsc.org Similarly, amino-functionalized graphene oxide/polypyrrole composites have demonstrated high selectivity and sensitivity for Pb²⁺ ions, attributed to the strong interaction between the lead ions and the amine functional groups. mdpi.com

Table 1: Performance of Amine-Functionalized Electrochemical Sensors for Heavy Metal Ion Detection

Sensor Material Analyte(s) Linear Range Limit of Detection (LOD) Source
MIL-88B(Fe)-NH₂ Cd²⁺ 0.025–1.000 μM 2.0 x 10⁻¹⁰ M rsc.org
MIL-88B(Fe)-NH₂ Pb²⁺ 0.3–10.0 μM 1.92 x 10⁻⁷ M rsc.org
MIL-88B(Fe)-NH₂ Cu²⁺ 0.6–10.0 μM 3.81 x 10⁻⁷ M rsc.org

Fluorescence Quenching for Nitroaromatic Detection

Phenothiazine derivatives are effective fluorescent probes for the detection of nitroaromatic compounds, which are often components of explosives. researchgate.net The detection mechanism is typically based on fluorescence quenching. researchgate.net When the electron-rich phenothiazine molecule (the fluorophore) is exposed to an electron-deficient nitroaromatic compound, an interaction occurs that deactivates the excited state of the fluorophore, causing a decrease—or quenching—of its fluorescence intensity. researchgate.netnih.gov

This process can occur through mechanisms such as photo-induced electron transfer (PET) or the formation of a ground-state complex between the fluorophore and the analyte. nih.gov A chemosensor synthesized by tethering phenothiazine to a 2-aminopyridine-3-carbonitrile hybrid proved to be highly selective and sensitive for detecting picric acid, a common nitroaromatic explosive. researchgate.net The probe exhibited a "turn-off" fluorescence response with a very low limit of detection. researchgate.net The sensitivity and reversibility of such sensor films make them promising materials for detecting trace amounts of nitroaromatic compounds in the vapor phase. acs.org

Table 2: Detection Limit of a Phenothiazine-Based Fluorescent Probe

Probe Analyte Medium Limit of Detection (LOD) Source
2‐amino‐4‐(4‐methoxyphenyl)‐6‐(10H‐phenothiazin‐2‐yl)‐pyridine‐3‐carbonitrile Picric Acid DMSO 98 nM researchgate.net

Redox Indicators for Analytical Determinations

Phenothiazines substituted at the 2 and 10 positions are well-known for their valuable analytical properties as redox indicators. researchgate.net They are readily oxidized in acidic solutions by a variety of oxidizing agents, resulting in the formation of intensely colored radical cations. researchgate.net This distinct and reversible color change upon oxidation makes them suitable for indicating the endpoint in redox titrations for the determination of substances like Fe(II), ascorbic acid, and others. researchgate.net

The ability of phenothiazines to undergo reversible redox conversions is central to this application. ias.ac.in For example, a phenoxazine (B87303) derivative (a closely related compound) undergoes a one-electron oxidation to form a pink radical cation, and with an excess of the oxidant, it undergoes a second one-electron oxidation to a blue or brownish-yellow dication. ias.ac.in Different phenothiazine-based indicators have different formal potentials, allowing for their use in various chemical environments. nih.gov

Table 3: Formal Potentials of Selected Redox Indicators

Indicator Formal Potential at pH 7 (E⁰') Source
Thionine (a phenothiazine) +52 mV nih.gov
Cresyl Violet (a benzoxazine) -81 mV nih.gov

Polymerization Inhibition and Stabilization Applications

Phenothiazine (PTZ) and its derivatives are widely used as inhibitors and stabilizers to prevent the premature or runaway polymerization of reactive monomers, such as acrylic acid. nih.govrsc.org The high reactivity of these monomers can lead to highly exothermic and potentially explosive oligomerization during transport and storage. rsc.org

Phenothiazine functions as a radical-trapping antioxidant. rsc.org It inhibits polymerization by reacting with and neutralizing the chain-propagating radicals that drive the reaction. rsc.org It is particularly effective at trapping thermally generated alkyl radicals, even in the absence of oxygen. rsc.org The aminic nature of phenothiazine also allows it to act as an oxygen scavenger in certain systems. google.com Recent studies on 10H-phenothiazin-2-yl-methanamine have confirmed its antioxidant properties and ability to inhibit radical chain oxidation reactions. physchemres.org While effective, the utility of phenothiazine can be limited by its oxidative consumption at the high temperatures often used in industrial processes. rsc.org

Supramolecular Chemistry and Nanomaterials

The unique electronic and structural characteristics of the phenothiazine moiety make it an attractive component for constructing complex supramolecular structures and functional nanomaterials.

Phenothiazine-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with highly ordered structures. By incorporating phenothiazine as a building block, researchers have created COFs with significant potential in photocatalysis. rsc.orgmanchester.ac.uk In these materials, the electron-rich phenothiazine unit acts as an electron donor, which is linked to an electron-acceptor unit. rsc.org This donor-acceptor (D-A) architecture is crucial for promoting the separation of photo-generated charge carriers (excitons) into free electrons and holes. rsc.orgnih.gov

Phenothiazine-based COFs exhibit very low exciton (B1674681) binding energies (around 50 meV), which facilitates this charge separation and enhances their photocatalytic activity. manchester.ac.uknih.gov These COFs have been successfully used as metal-free photocatalysts for reactions such as the oxidative coupling of amines and the synthesis of polymers with high molecular weight. rsc.orgnih.gov Furthermore, certain phenothiazine-based COFs have demonstrated exceptional performance in the photocatalytic production of hydrogen peroxide, achieving some of the highest synthesis rates reported for crystalline porous photocatalysts. oup.com

Table 4: Applications of Phenothiazine-Based Covalent Organic Frameworks (COFs)

COF Type Key Feature Application Finding/Result Source
PTZ-TTA-COF Donor-Acceptor Structure Photocatalytic Oxidative Amine Coupling Enhanced charge separation and photocatalytic ability compared to analogues. rsc.org
PTZ-based COFs Low Exciton Binding Energy (~50 meV) Metal-Free Photocatalytic Polymerization Synthesized polymers with remarkably high molecular weight. nih.govrsc.org

Synthesis of Nanoparticles (e.g., Gold Nanoparticles)

Phenothiazine has been employed in the green synthesis of gold nanoparticles (AuNPs). researchgate.net In a photochemical method, phenothiazine acts as both a reducing agent, converting gold ions (from a precursor like HAuCl₄) into elemental gold, and as a stabilizing or capping agent. researchgate.net The phenothiazine molecules surround the newly formed nanoparticles, preventing them from aggregating and controlling their size and stability. researchgate.net

This one-step synthesis method is considered environmentally friendly as it avoids the need for other surfactants or harsh chemical reagents. researchgate.net The resulting phenothiazine-capped gold nanoparticles form a nanocomposite material where the constituents exhibit energy or electron transfer between them, indicated by a noticeable reduction in photoluminescence intensity. researchgate.net The use of amines in general as capping agents is a well-established method for producing stable colloidal gold nanoparticles. rsc.org These functionalized nanoparticles have potential applications in catalysis and the development of new sensors. researchgate.netmdpi.com

Aggregation Effects in Photosensitization

The aggregation of phenothiazine derivatives in solution can have profound and often complex effects on their photosensitizing properties. This behavior is primarily governed by the balance between two competing phenomena: aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). nih.govacs.org The specific outcome depends on the molecular structure of the phenothiazine derivative, the solvent, and the concentration. dntb.gov.uanih.gov

Traditionally, many organic fluorophores, including some phenothiazine-based dyes, exhibit ACQ, where the formation of aggregates leads to a decrease in fluorescence and, consequently, a reduced efficiency as a photosensitizer. acs.orgacs.org This quenching occurs because the close proximity of molecules in an aggregate state allows for the formation of non-emissive species like excimers through π–π stacking interactions, which provides a non-radiative pathway for the excited state to decay. acs.orgmdpi.com This can lead to undesirable effects, such as a decrease in the yield of singlet oxygen (¹O₂), a critical reactive oxygen species in many photosensitization applications like photodynamic therapy (PDT). nih.govmdpi.com Studies have shown that for certain phenothiazine dyes, the monomeric forms are better producers of singlet oxygen than their aggregated species, highlighting the need to develop systems that can stabilize the monomers to enhance their photosensitizing activity. researchgate.netresearchgate.net

Conversely, a significant number of modern phenothiazine derivatives have been specifically engineered to exhibit the opposite effect, known as aggregation-induced emission (AIE). nih.govnih.gov In AIE-active molecules, the luminogens are non-emissive or weakly fluorescent when individually dissolved in a good solvent but become highly luminescent upon aggregation. acs.orgdntb.gov.ua This phenomenon is typically attributed to the restriction of intramolecular motions (RIM), such as vibrations and rotations, within the aggregate state. nih.govresearchgate.net By impeding these non-radiative energy relaxation pathways, the radiative decay (fluorescence) is enhanced. nih.gov

The integration of AIE properties into phenothiazine-based photosensitizers has opened new avenues for applications in bioimaging and theranostics. nih.gov For instance, researchers have developed push-pull phenothiazine derivatives that demonstrate both AIE characteristics and excellent photosensitizing capabilities. nih.gov These molecules can be internalized by cells, where they aggregate and emit strong fluorescence for imaging, and upon irradiation, they can generate cytotoxic species for therapeutic action. nih.gov The AIE mechanism in some phenothiazine-diphenylsulfone derivatives has been linked to the restriction of the phenothiazine group's twisting motion within the aggregate, which suppresses non-radiative decay and activates the AIE property. nih.govresearchgate.net The ability to control aggregation through molecular design—for example, by introducing specific substituents that promote or inhibit association—is a crucial strategy in developing advanced photosensitizers. nih.govmdpi.com

Table 1: Effects of Aggregation on Photophysical Properties of Selected Phenothiazine Derivatives

This table summarizes research findings on how aggregation influences the behavior of various phenothiazine derivatives relevant to photosensitization.

Compound/DerivativeObservationImpact on PhotosensitizationReference(s)
NPI-PTZ and BTZ-PTZ These push-pull phenothiazine derivatives exhibit aggregation-induced emission (AIE). They are efficiently internalized by stem cells and show phototoxicity after irradiation.The AIE property allows for dual-functionality, acting as fluorescent probes for bioimaging and as effective photosensitizers for photodynamic therapy. nih.gov
DPS-PTZ This derivative, containing a diphenylsulfone acceptor, shows both TADF and AIE properties. The AIE behavior is attributed to the restricted twisting of the phenothiazine group in the aggregate state.Aggregation reduces non-radiative decay, enhancing emission. This is beneficial for developing efficient materials for organic light-emitting diodes (OLEDs) and potentially for imaging-guided therapy. nih.govresearchgate.net
PTZ1 (3,7-bis(p-phenylenediamino)phenothiazine) Forms H-aggregates in aqueous solution, similar to Methylene (B1212753) Blue.Aggregation negatively affects its efficiency as a photodynamic agent by reducing the yield of singlet oxygen. nih.govmdpi.com
PTZ2 (3,7-bis(p-sulfonatoanilino)phenothiazine) The presence of sulfonic acid groups prevents the formation of associates in solution due to electrostatic repulsion.By preventing aggregation, the monomeric form, which is more effective for singlet oxygen production, is maintained, potentially enhancing its photosensitizing capabilities. nih.govmdpi.com
Azure B and monobrominated Azure B The monomeric forms of these phenothiazine dyes are better producers of singlet oxygen than their aggregated (dimeric) species.Aggregation reduces the quantum yield of singlet oxygen. Developing delivery systems that stabilize the monomeric form is crucial for maximizing photodynamic efficiency. researchgate.net

Advanced Analytical Methodologies for 10h Phenothiazin 2 Amine and Its Derivatives

Spectrophotometric and Spectrofluorimetric Quantification Methods

Spectrophotometric and spectrofluorimetric methods are widely employed for the quantification of phenothiazine (B1677639) derivatives due to their simplicity, rapidity, and cost-effectiveness. alliedacademies.org

Spectrophotometric Methods are often based on the oxidation of the phenothiazine nucleus to form a colored radical cation. tandfonline.com This transformation can be achieved using various oxidizing agents in an acidic medium, such as potassium permanganate (B83412), cerium(IV) sulfate, or molybdoarsenic acid. tandfonline.com The resulting colored product exhibits a characteristic absorption maximum in the visible region of the electromagnetic spectrum, and the absorbance at this wavelength is directly proportional to the concentration of the phenothiazine derivative. carleton.ca For example, the reaction of phenothiazines with molybdoarsenic acid produces a stable colored compound, a principle that has been successfully applied to the analysis of pharmaceutical preparations.

Spectrofluorimetric Methods offer enhanced sensitivity and selectivity compared to their spectrophotometric counterparts. moca.net.ua These methods can be based on the native fluorescence of certain phenothiazine derivatives or involve a chemical reaction to produce a fluorescent product. moca.net.uaacs.org For instance, some phenothiazines can be oxidized with reagents like potassium permanganate in a sulfuric acid solution to yield fluorescent products. moca.net.ua Another approach involves post-column oxidation in high-performance liquid chromatography (HPLC), where the phenothiazine derivatives are electrochemically oxidized to their strongly fluorescent sulfoxides. acs.org

MethodPrincipleCommon Reagents/TechniquesKey Advantages
Spectrophotometry Oxidation to a colored radical cation.Potassium permanganate, Cerium(IV) sulfate, Molybdoarsenic acid. tandfonline.comSimple, rapid, cost-effective.
Spectrofluorimetry Measurement of native or induced fluorescence.Potassium permanganate, Electrochemical oxidation. moca.net.uaacs.orgHigh sensitivity and selectivity. moca.net.ua

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of 10H-Phenothiazin-2-amine and its derivatives. researchgate.netacs.org

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for phenothiazine analysis. japtronline.com It typically employs a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and a buffer. japtronline.com Detection is frequently carried out using a UV detector at a wavelength where phenothiazines exhibit strong absorbance, such as 254 nm or 258 nm. researchgate.netjaptronline.com The method's reliability has been demonstrated through validation according to ICH guidelines, showing excellent linearity, precision, and accuracy. japtronline.com

HPLC coupled with Mass Spectrometry (HPLC-MS) , particularly with an electrospray ionization (ESI) source, provides even greater sensitivity and specificity. nih.gov Tandem MS (MS/MS) can be used for structural elucidation and to achieve very low detection limits, making it suitable for analyzing phenothiazines in complex biological matrices like whole blood. nih.gov

A summary of typical RP-HPLC conditions is provided below:

ParameterTypical Conditions
Column C18 or similar (e.g., Agilent Zorbax Bonus-RP, 250 x 4.6 mm, 5 µm). japtronline.com
Mobile Phase Acetonitrile and an acidic buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate). acs.orgjaptronline.com
Detection UV at ~254-258 nm or Mass Spectrometry. researchgate.netjaptronline.com
Flow Rate Typically 0.3-1.0 mL/min. acs.org

Electrochemical Detection Methods

Electrochemical methods are highly sensitive and are based on the electroactive nature of the phenothiazine ring, which is readily oxidized. researchgate.netmdpi.com

Voltammetric techniques , such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are employed for the determination of phenothiazine derivatives. researchgate.netnih.gov These methods involve applying a potential to an electrode, often a boron-doped diamond (BDD) or glassy carbon electrode (GCE), and measuring the resulting current. researchgate.netnih.gov The oxidation of phenothiazines produces a distinct peak, and the peak current is proportional to the concentration of the analyte. nih.gov These methods have been successfully used for the quantitative determination of phenothiazines in pharmaceutical preparations with high accuracy. nih.gov

LC with Electrochemical Detection (LC-ED) combines the separation power of HPLC with the sensitivity of electrochemical detection. scilit.com In this setup, phenothiazines are separated on an HPLC column and then flow through an electrochemical cell where they are oxidized at a porous glassy carbon electrode. acs.orgscilit.com The resulting products can be detected, and this method allows for very low limits of detection and quantification. scilit.com

TechniquePrincipleCommon ElectrodesKey Advantages
Voltammetry (DPV, SWV) Measurement of current as a function of applied potential.Boron-Doped Diamond (BDD), Glassy Carbon (GCE). researchgate.netnih.govHigh sensitivity, rapidity. nih.gov
LC-ED HPLC separation followed by electrochemical detection.Porous glassy carbon. acs.orgscilit.comVery low detection limits, high selectivity. scilit.com

Biochemical Assays for Inhibitor Activity Measurement (Methodological Focus)

Biochemical assays are crucial for determining the inhibitory effects of phenothiazine derivatives on enzyme activity. moca.net.uacdnsciencepub.com

A common approach is to use a spectrophotometric enzyme inhibition assay . moca.net.uacdnsciencepub.com For example, the inhibitory effect of phenothiazine derivatives on cholinesterases has been studied. moca.net.ua In such an assay, the rate of the enzymatic reaction, like the hydrolysis of acetylcholine (B1216132) by cholinesterase, is measured in the presence of the inhibitor. moca.net.ua The activity is monitored by observing the change in absorbance of a coupled reaction. moca.net.ua

The potency of an inhibitor is typically expressed as the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For instance, the inhibitory activity of phenothiazine-based compounds against histone deacetylase 6 (HDAC6) has been evaluated using in vitro biochemical assays, with some derivatives showing impressive potency and selectivity. nih.gov

The general workflow for a biochemical inhibition assay is as follows:

StepDescription
1. Reagent Preparation Prepare solutions of the enzyme, substrate, buffer, and inhibitor.
2. Reaction Mixture Combine the buffer, enzyme, and varying concentrations of the inhibitor.
3. Initiation Start the reaction by adding the substrate.
4. Monitoring Measure the reaction rate, often by spectrophotometry.
5. Data Analysis Calculate the percentage of inhibition and determine the IC50 value.

Catalytic Analytical Methods for Trace Substance Determination

Catalytic methods are known for their exceptional sensitivity and are used for the determination of trace amounts of substances. tandfonline.comresearchgate.net These methods rely on the catalytic effect of the analyte on a specific indicator reaction. tandfonline.com

Phenothiazine derivatives can act as catalysts in certain oxidation-reduction reactions. tandfonline.com For example, the oxidation of a substance by an oxidizing agent like bromate (B103136) or hydrogen peroxide can be catalyzed by trace amounts of phenothiazines. researchgate.net The rate of the catalyzed reaction, which is proportional to the concentration of the phenothiazine, is monitored, typically by spectrophotometry. researchgate.net These methods have been developed for the determination of ions like vanadium, which in turn catalyze the oxidation of some phenothiazines. researchgate.netacs.org

FeatureDescription
Principle The analyte catalyzes an indicator reaction, and the change in reaction rate is measured. tandfonline.com
Indicator Reactions Often slow oxidation-reduction reactions. researchgate.net
Detection Typically spectrophotometric, monitoring the change in absorbance over time. researchgate.net
Advantage Extremely high sensitivity for trace analysis. researchgate.net

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Functionalized Phenothiazine (B1677639) Derivatives

The "donor-acceptor" approach in molecular engineering has spurred the synthesis of numerous phenothiazine derivatives with customized properties like low bandgaps and tunable energy levels. rsc.org The future of 10H-Phenothiazin-2-amine chemistry lies in the rational design of new derivatives with enhanced functionalities. By strategically modifying the core structure, researchers aim to fine-tune the electronic and optical properties for specific applications. rsc.orgresearchgate.net

Key strategies in the rational design of next-generation phenothiazine derivatives include:

Substitution at the Nitrogen Atom: Modification at the N-10 position of the phenothiazine ring is a primary strategy to alter the molecule's properties. nih.gov For instance, the introduction of polyethylene (B3416737) glycol (PEG) chains has been shown to enhance the cytotoxicity of phenothiazine derivatives against tumor cells. nih.gov

Functionalization at C-3 and C-7 Positions: The C-3 and C-7 positions of the phenothiazine ring are amenable to the introduction of electron-donating or electron-withdrawing groups, which allows for precise control over the molecule's electronic characteristics. researchgate.net

Extension of π-Conjugation: Increasing the conjugation length of phenothiazines by fusing additional aromatic rings can shift their light absorption to longer wavelengths and increase their molar extinction coefficient, which is beneficial for photocatalytic applications. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the properties of newly designed phenothiazine derivatives before their synthesis, saving time and resources. mdpi.combohrium.comnih.gov These theoretical studies help in understanding the impact of structural modifications on optoelectronic properties. mdpi.com

A significant area of focus is the development of phenothiazine-based materials for organic solar cells (OSCs). mdpi.com DFT investigations have been employed to explore the photophysical and optoelectronic properties of tailored D-π-A (Donor-π-Acceptor) configurations where phenothiazine acts as the donor. mdpi.com These studies have demonstrated how structural modifications, such as the introduction of bromine atoms, can influence the performance of organic solar cells. mdpi.com

Exploration of Novel Catalytic Transformations and Energy Applications

The redox activity of the phenothiazine core makes its derivatives promising candidates for various catalytic and energy-related applications. rsc.orgrsc.org

Photoredox Catalysis: Phenothiazine derivatives have proven to be effective photoredox catalysts for a range of synthetic transformations. rsc.org Their ability to absorb light and participate in electron transfer processes makes them valuable in promoting chemical reactions. rsc.org Research is ongoing to develop more efficient and robust phenothiazine-based photocatalysts for applications such as:

Metal-free atom transfer radical polymerization (ATRP). rsc.org

Oxidative coupling of amines. rsc.org

Sunlight-induced free radical polymerization for applications like 3D printing. nih.gov

A study demonstrated that extending the conjugation of phenothiazines enables them to catalyze the oxidative coupling of amines to imines under visible light, a reaction that previously required UV irradiation with conventional phenothiazine catalysts. rsc.org

Energy Storage: The reversible redox properties of phenothiazines are being harnessed for energy storage applications, particularly in lithium-ion batteries (LIBs). rsc.orgacs.org Phenothiazine-based polymers are being investigated as cathode materials due to their high radical cation stability and ability to be incorporated into polymeric structures, which enhances cycling performance in solid-state batteries. rsc.orgacs.org These materials can deliver high specific capacities at positive operating voltages. acs.org

Development of Advanced Sensing and Materials Platforms

The sensitivity of the phenothiazine scaffold to its chemical environment makes it an excellent platform for developing advanced sensors and responsive materials. rsc.orgnih.gov

Fluorescent Sensors: The fluorescence properties of phenothiazine derivatives can be modulated by the presence of specific analytes, leading to the development of selective chemosensors. nih.govscispace.com For example, a phenothiazine-based sensor has been developed for the visual and fluorescent detection of cyanide ions with high sensitivity. nih.gov The sensing mechanism often involves a change in the intramolecular charge transfer (ICT) upon interaction with the analyte. nih.gov

Advanced Materials: The unique photophysical properties of phenothiazines are being exploited in the creation of novel materials with applications in optoelectronics. bohrium.comrsc.org These include:

Organic Light-Emitting Diodes (OLEDs): Oxidized phenothiazine chromophores are used in OLEDs due to their excellent photoluminescence and stability. rsc.org

Mechanochromic Materials: Phenothiazine-based materials can exhibit changes in their luminescent properties in response to mechanical stimuli. bohrium.com

Aggregation-Induced Emission (AIE): The non-planar structure of phenothiazine can suppress aggregation-caused quenching, leading to materials that become more emissive in the aggregated state. bohrium.com

Room Temperature Phosphorescence (RTP): Oxidized phenothiazine derivatives can exhibit long-lived emission at room temperature, opening up applications in data storage and bioimaging. rsc.org

Integration of this compound Chemistry with Sustainable Practices

A growing emphasis in chemical research is the development of environmentally friendly and sustainable processes. The chemistry of this compound is aligning with these principles.

Green Synthesis: Researchers are exploring more sustainable synthetic routes for phenothiazine derivatives, such as using continuous-flow technology which can lead to faster and more efficient syntheses. researchgate.net Additionally, simple and versatile synthetic strategies are being developed to reduce waste and energy consumption. rsc.org

Eco-Friendly Materials: Phenothiazine-based materials are being designed for applications that contribute to sustainability. For instance, N-substituted phenothiazines are being developed as environmentally friendly hole-transporting materials (HTMs) for perovskite solar cells, which can be processed in non-chlorinated solvents. nih.govacs.orgacs.org These materials offer a lower-cost and more stable alternative to traditional HTMs. nih.govacs.org The use of phenothiazine derivatives in sunlight-induced polymerization also represents a move towards greener chemistry-driven applications. nih.gov

Deeper Understanding of Structure-Property-Function Relationships for Tailored Applications

A fundamental aspect of advancing the applications of this compound is a deeper understanding of the relationship between its molecular structure, its resulting properties, and its ultimate function in a given application. rsc.orgresearchgate.netnih.gov

Structure-Activity Relationship (SAR): SAR studies are crucial for optimizing the performance of phenothiazine derivatives in various applications, from medicine to materials science. researchgate.netnih.gov For example, in the context of drug discovery, understanding how different substituents on the phenothiazine ring affect biological activity is key to developing more potent and selective therapeutic agents. nih.gov

Computational and Spectroscopic Analysis: A combination of computational modeling and advanced spectroscopic techniques is being used to probe the intricate details of structure-property relationships. mdpi.commdpi.com DFT calculations can predict how changes in molecular geometry will affect electronic properties, while techniques like transient absorption spectroscopy can provide insights into the dynamics of excited states and charge transfer processes. acs.org

By systematically investigating these relationships, researchers can tailor the design of phenothiazine derivatives to achieve specific functionalities. This includes optimizing properties like:

HOMO-LUMO energy levels for efficient charge transfer in solar cells. mdpi.com

Redox potentials for high-performance battery materials. rsc.org

Fluorescence quantum yields for bright and sensitive sensors. bohrium.com

The continued exploration of these fundamental principles will undoubtedly unlock the full potential of this compound and its derivatives in a wide array of future technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.